2'-Chloro-4',5'-difluoroacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-chloro-4,5-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNODNMUCMFITCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371399 | |
| Record name | 2'-Chloro-4',5'-difluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121872-94-4 | |
| Record name | 2'-Chloro-4',5'-difluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Chloro-4',5'-difluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2'-Chloro-4',5'-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2'-Chloro-4',5'-difluoroacetophenone, a key organic intermediate. The information compiled herein is intended to support research and development activities, particularly in the realm of medicinal chemistry and drug discovery.
Chemical Identity and Properties
This compound is an aromatic ketone characterized by the presence of chloro and difluoro substituents on the phenyl ring. Its unique structure makes it a valuable precursor in the synthesis of various pharmaceutical compounds.
CAS Number: 121872-94-4
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₂O | N/A |
| Molecular Weight | 190.58 g/mol | N/A |
| Melting Point | 28 - 29 °C | N/A |
| Boiling Point | 211.4 °C | N/A |
| Density | 1.348 g/cm³ (Predicted) | N/A |
| MDL Number | MFCD00671761 | N/A |
Spectral Data
While specific spectral data is proprietary to various suppliers, typical analytical characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through a Friedel-Crafts acylation reaction.
Synthesis of this compound
This protocol details the acylation of 1-chloro-3,4-difluorobenzene.[1]
Reaction:
Materials:
-
1-chloro-3,4-difluorobenzene (29.7g, 0.2 mol)
-
Acetyl chloride (23.6g, 0.3 mol)
-
Aluminum chloride (40.0g, 0.3 mol)
-
Ice (250g)
-
Chloroform
-
Water
Procedure:
-
In a suitable reaction vessel, create a mixture of 1-chloro-3,4-difluorobenzene and aluminum chloride.
-
At a temperature of 20°C to 40°C, add acetyl chloride to the mixture.
-
Stir the mixture at 120°C for 2 hours.
-
While still hot, pour the mixture onto 250g of ice.
-
Extract the separated oil with chloroform.
-
Wash the combined organic extract with water.
-
Purify the product by distillation under reduced pressure to obtain this compound (boiling point: 65°C-67°C / 4-5 mmHg). The expected yield is approximately 82% (31.2g).[1]
Synthesis of 2-chloro-4,5-difluorobenzoic acid
This compound serves as a direct precursor to 2-chloro-4,5-difluorobenzoic acid (CDFBA), a crucial intermediate for pharmaceuticals.[1]
Reaction:
Materials:
-
This compound (19.1g, 0.1 mol)
-
12% Sodium hypochlorite solution (280.4g, 0.4 mol)
-
Concentrated hydrochloric acid
-
Dichloromethane
Procedure:
-
Add this compound to a 12% sodium hypochlorite solution.
-
Reflux the mixture for 4 hours.
-
After cooling, add concentrated hydrochloric acid dropwise until the pH reaches 1.
-
Dissolve the formed white crystals in dichloromethane.
-
Separate the aqueous phase and extract it twice with dichloromethane.
-
Combine the organic phases and evaporate the solvent to obtain white crystals of 2-chloro-4,5-difluorobenzoic acid. The expected yield is approximately 85.1% (16.4g).[1]
Applications in Drug Development
This compound is a significant building block in the synthesis of active pharmaceutical ingredients (APIs). Its primary utility lies in its conversion to 2-chloro-4,5-difluorobenzoic acid.[1] This acid is an important intermediate in the production of new antibacterial drugs, particularly fluoroquinolones, and cardiovascular drugs.[1] The presence of the fluorine and chlorine atoms in the final API can significantly influence its pharmacokinetic and pharmacodynamic properties.
Visualized Workflows
The following diagrams illustrate the synthesis pathways described above.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
2'-Chloro-4',5'-difluoroacetophenone chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 2'-Chloro-4',5'-difluoroacetophenone. The information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical and Physical Properties
This compound is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure and physical characteristics are summarized below.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 1-(2-Chloro-4,5-difluorophenyl)ethan-1-one |
| CAS Number | 212759-33-4 |
| Molecular Formula | C₈H₅ClF₂O |
| Molecular Weight | 190.57 g/mol |
| Canonical SMILES | CC(=O)C1=C(C=C(C=C1F)F)Cl |
| InChI Key | Not readily available |
Table 2: Physical Properties
| Property | Value | Reference |
| Melting Point | 28 - 29 °C | [1] |
| Boiling Point | 211.4 °C (predicted) | [1] |
| 65 - 67 °C at 4-5 mmHg | [2] | |
| Density | 1.348 ± 0.06 g/cm³ (predicted) | |
| Solubility | Insoluble in water. Soluble in chloroform. | [2] |
| Appearance | Information not available |
Spectral Data
Detailed spectral analyses are crucial for the unambiguous identification and characterization of this compound. While specific peak assignments and coupling constants are not extensively reported in publicly available literature, the following provides an overview of the expected spectral characteristics.
Table 3: Spectral Data Overview
| Technique | Description |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the chlorine and fluorine substituents. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbon-fluorine couplings are expected to be observed. |
| Infrared (IR) Spectroscopy | The IR spectrum will prominently feature a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretching and bending vibrations for the aromatic ring and the methyl group, as well as C-F and C-Cl stretching vibrations. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern is expected to involve the loss of the acetyl group, chlorine, and fluorine atoms, leading to characteristic fragment ions. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from 1-chloro-3,4-difluorobenzene and acetyl chloride.[2]
Materials:
-
1-chloro-3,4-difluorobenzene (0.2 mol)
-
Acetyl chloride (0.3 mol)
-
Aluminum chloride (AlCl₃) (0.3 mol)
-
Chloroform
-
Ice
-
Water
Procedure:
-
In a suitable reaction vessel, a mixture of 1-chloro-3,4-difluorobenzene and aluminum chloride is prepared.
-
Acetyl chloride is added to the mixture at a temperature of 20°C to 40°C.
-
The reaction mixture is then heated to 120°C and stirred for 2 hours.
-
While still hot, the mixture is carefully poured onto 250g of ice.
-
The separated oily layer is extracted with chloroform.
-
The combined chloroform extracts are washed with water.
-
The solvent is removed by distillation under reduced pressure to yield this compound.
Yield: 82% Boiling Point of Product: 65°C - 67°C / 4-5 mmHg[2]
Oxidation to 2-chloro-4,5-difluorobenzoic acid
This protocol details the conversion of this compound to 2-chloro-4,5-difluorobenzoic acid, an important intermediate for various pharmaceuticals.[2]
Materials:
-
This compound (0.1 mol)
-
12% Sodium hypochlorite solution (0.4 mol)
-
Concentrated hydrochloric acid
-
Dichloromethane
Procedure:
-
This compound is added to a 12% sodium hypochlorite solution.
-
The mixture is heated under reflux for 4 hours.
-
After cooling, concentrated hydrochloric acid is added dropwise until the pH of the solution reaches 1.
-
The resulting white crystals are dissolved in dichloromethane.
-
The aqueous phase is separated and extracted twice with dichloromethane.
-
The organic phases are combined, and the solvent is evaporated to yield 2-chloro-4,5-difluorobenzoic acid.
Yield: 85.1%
Applications in Drug Development
This compound is a valuable building block in the synthesis of pharmaceuticals. It is a precursor to 2-chloro-4,5-difluorobenzoic acid, which is a key intermediate in the production of new antibacterial drugs, such as fluoroquinolones, and cardiovascular drugs.[2] The presence of chlorine and fluorine atoms in the molecule can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as an irritant. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
An In-Depth Technical Guide on the Molecular Structure of 1-(2-Chloro-4,5-difluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloro-4,5-difluorophenyl)ethanone, also known as 2'-Chloro-4',5'-difluoroacetophenone, is a halogenated aromatic ketone that serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its specific substitution pattern on the phenyl ring makes it a valuable precursor for the development of new therapeutic agents, particularly in the realms of antibacterial and cardiovascular medicine. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and its role as a building block in drug discovery.
Molecular Structure and Chemical Properties
1-(2-Chloro-4,5-difluorophenyl)ethanone possesses a well-defined molecular architecture that dictates its reactivity and utility as a synthetic intermediate. The molecule consists of an acetophenone core substituted with a chlorine atom and two fluorine atoms on the phenyl ring.
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 1-(2-Chloro-4,5-difluorophenyl)ethanone |
| Synonyms | This compound |
| CAS Number | 208174-39-6 |
| Molecular Formula | C₈H₅ClF₂O |
| Molecular Weight | 190.57 g/mol |
| Appearance | White solid |
| Boiling Point | 65-67 °C at 4-5 mmHg[1] |
Synthesis of 1-(2-Chloro-4,5-difluorophenyl)ethanone
The primary synthetic route to 1-(2-chloro-4,5-difluorophenyl)ethanone is through a Friedel-Crafts acylation reaction. This well-established method provides an efficient means of producing this key intermediate.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1-Chloro-3,4-difluorobenzene
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Chloroform
-
Ice
-
Water
Procedure:
-
To a reaction vessel containing 29.7 g (0.2 mol) of 1-chloro-3,4-difluorobenzene and 40.0 g (0.3 mol) of anhydrous aluminum chloride, 23.6 g (0.3 mol) of acetyl chloride is added at a temperature between 20°C and 40°C.[1]
-
The reaction mixture is then heated to 120°C and stirred for 2 hours.[1]
-
While still hot, the mixture is carefully poured onto 250 g of ice.[1]
-
The separated oily layer is extracted with chloroform.
-
The combined chloroform extracts are washed with water.
-
The solvent is removed by distillation under reduced pressure to yield 1-(2-chloro-4,5-difluorophenyl)ethanone. The reported yield is 82%, with a boiling point of 65-67°C at 4-5 mmHg.[1]
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (acetyl) | ~2.6 | s |
| Ar-H | 7.0 - 7.5 | m |
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~195 |
| CH₃ | ~26 |
| Ar-C | 115 - 140 |
Table 4: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (ketone) | 1680 - 1700 | Strong |
| C-F (aryl) | 1100 - 1300 | Strong |
| C-Cl (aryl) | 1000 - 1100 | Medium |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 190/192 | [M]⁺ (Molecular ion) |
| 175/177 | [M - CH₃]⁺ |
| 147/149 | [M - COCH₃]⁺ |
Role in Drug Development
1-(2-Chloro-4,5-difluorophenyl)ethanone is a key starting material for the synthesis of more complex molecules with therapeutic potential. Its utility has been demonstrated in the development of both antibacterial and cardiovascular drugs.
Precursor to Fluoroquinolone Antibiotics
This compound serves as an important intermediate in the production of new antibacterial drugs, such as fluoroquinolones.[1] The synthesis of these antibiotics often involves the modification of the acetophenone moiety to construct the characteristic quinolone core. Fluoroquinolones are a class of broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.
Intermediate for Cardiovascular Drugs
1-(2-Chloro-4,5-difluorophenyl)ethanone is also utilized in the synthesis of cardiovascular drugs.[1] The specific structural features of this molecule can be incorporated into larger scaffolds designed to interact with cardiovascular targets.
Associated Signaling Pathways (of Structurally Related Compounds)
While specific signaling pathways directly modulated by 1-(2-chloro-4,5-difluorophenyl)ethanone have not been elucidated, the biological activities of the drug classes for which it is a precursor are well-characterized. For instance, fluoroquinolone antibiotics, which are synthesized from this intermediate, have been shown to have effects beyond their antibacterial action.
Recent studies have indicated that certain fluoroquinolones can inhibit cancer cell migration and invasion by downregulating the expression of matrix metalloproteinase-9 (MMP-9).[2] This effect is mediated through the p38 and cyclic AMP (cAMP) signaling pathways.[2]
It is important to note that this signaling pathway is associated with the final drug products and not the intermediate itself. However, this illustrates the potential for molecules derived from 1-(2-chloro-4,5-difluorophenyl)ethanone to interact with significant biological pathways.
Conclusion
1-(2-Chloro-4,5-difluorophenyl)ethanone is a valuable and versatile chemical intermediate with a well-defined molecular structure and a straightforward synthetic route. Its utility in the synthesis of fluoroquinolone antibiotics and cardiovascular drugs underscores its importance in the field of drug development. Further research into the biological activities of novel compounds derived from this precursor may lead to the discovery of new therapeutic agents with unique mechanisms of action.
References
Spectral Analysis of 2'-Chloro-4',5'-difluoroacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 2'-Chloro-4',5'-difluoroacetophenone, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of experimentally-derived public data for this specific compound, this document focuses on predicted spectral characteristics based on established principles of spectroscopy and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.
Chemical Structure and Properties
-
IUPAC Name: 1-(2-Chloro-4,5-difluorophenyl)ethan-1-one
-
Molecular Formula: C₈H₅ClF₂O
-
Molecular Weight: 190.57 g/mol
-
Structure:
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of substituent effects on the acetophenone scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.6 | Singlet | 3H | -COCH₃ |
| ~ 7.2 - 7.8 | Multiplet | 2H | Aromatic Protons |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 200 | C=O (Ketone) |
| ~ 150-160 (d, JCF) | C-F |
| ~ 145-155 (d, JCF) | C-F |
| ~ 130-140 (d) | C-Cl |
| ~ 115-125 (m) | Aromatic CH |
| ~ 110-120 (m) | Aromatic CH |
| ~ 30 | -COCH₃ |
Note: The chemical shifts for the fluorine-bearing carbons will appear as doublets due to carbon-fluorine coupling (JCF). The aromatic region will show complex splitting patterns due to ¹H-¹⁹F and ¹³C-¹⁹F couplings.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H Stretch |
| ~ 2950-2850 | Medium | Aliphatic C-H Stretch (-CH₃) |
| ~ 1700-1680 | Strong | C=O Stretch (Ketone) |
| ~ 1600-1450 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1300-1100 | Strong | C-F Stretch |
| ~ 800-600 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 190/192 | [M]⁺ (Molecular Ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |
| 175/177 | [M - CH₃]⁺ |
| 147/149 | [M - COCH₃]⁺ |
| 119 | [C₆H₂F₂]⁺ |
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio).[1][2] The primary fragmentation pathway is likely the alpha-cleavage of the acetyl group.
Experimental Protocols
The following are generalized protocols for obtaining the spectral data. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
-
Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: As this compound is expected to be a solid or high-boiling liquid, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable.
-
ATR: Place a small amount of the sample directly on the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like this compound.
Caption: General workflow for the spectral characterization of an organic compound.
This guide provides a foundational understanding of the expected spectral characteristics of this compound. Researchers should use this information in conjunction with their own experimentally obtained data for accurate compound identification and characterization.
References
An In-depth Technical Guide to the Fundamental Synthesis of 2'-Chloro-4',5'-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis pathway for 2'-Chloro-4',5'-difluoroacetophenone, a key intermediate in the development of various pharmaceuticals. This document details the underlying chemical principles, experimental protocols, and characterization data to support researchers in the synthesis and application of this compound.
Core Synthesis Pathway: Friedel-Crafts Acylation
The most fundamental and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3,4-difluorobenzene. This electrophilic aromatic substitution reaction utilizes acetyl chloride as the acylating agent and a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), as a catalyst.[1]
The reaction proceeds by the formation of a highly electrophilic acylium ion through the interaction of acetyl chloride with aluminum chloride. The 1-chloro-3,4-difluorobenzene ring then acts as a nucleophile, attacking the acylium ion. The acetyl group is directed to the position ortho to the chlorine atom and meta to the fluorine atoms, yielding the desired product. The deactivating nature of the resulting ketone product generally prevents further acylation of the ring.
Reaction Mechanism
The mechanism of the Friedel-Crafts acylation for the synthesis of this compound is a classic example of electrophilic aromatic substitution.
Figure 1: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound based on established literature.[1]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Chloro-3,4-difluorobenzene | 148.55 | 29.7 g | 0.2 |
| Acetyl Chloride | 78.50 | 23.6 g | 0.3 |
| Anhydrous Aluminum Chloride | 133.34 | 40.0 g | 0.3 |
| Chloroform | - | As needed for extraction | - |
| Ice | - | 250 g | - |
| Water | - | As needed for washing | - |
Procedure
-
Reaction Setup: To a suitable reaction vessel equipped with a stirrer and a reflux condenser, add 1-chloro-3,4-difluorobenzene (29.7 g, 0.2 mol) and anhydrous aluminum chloride (40.0 g, 0.3 mol).
-
Addition of Acetyl Chloride: While stirring, add acetyl chloride (23.6 g, 0.3 mol) to the mixture at a temperature between 20°C and 40°C.
-
Reaction: Heat the reaction mixture to 120°C and maintain stirring at this temperature for 2 hours.
-
Work-up: While still hot, carefully pour the reaction mixture onto 250 g of ice. This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with chloroform. The aqueous layer should be extracted twice more with chloroform.
-
Washing: Combine the organic extracts and wash with water to remove any remaining water-soluble impurities.
-
Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation.
Expected Yield and Physical Properties
| Parameter | Value |
| Yield | 31.2 g (82%) |
| Boiling Point | 65°C - 67°C at 4-5 mmHg |
Characterization Data (Predicted and Analog-Based)
As of the last update, specific experimental spectroscopic data for this compound is not widely available in public databases. The following data is predicted or based on the analysis of structurally similar compounds and should be used as a reference for characterization.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show a singlet for the methyl protons and two aromatic protons, likely appearing as multiplets due to complex coupling with the fluorine atoms.
-
δ ~2.6 ppm (s, 3H, -COCH₃)
-
δ ~7.4-7.8 ppm (m, 2H, Ar-H)
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be more complex due to carbon-fluorine coupling. Key expected shifts include:
-
δ ~26 ppm (-COCH₃)
-
δ ~115-155 ppm (Ar-C, with C-F coupling)
-
δ ~195 ppm (C=O)
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
m/z (M⁺) for C₈H₆³⁵ClF₂O: 191.00
-
m/z (M⁺) for C₈H₆³⁷ClF₂O: 193.00
-
Major Fragments: Loss of CH₃ (m/z 176/178), loss of COCH₃ (m/z 148/150).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by a strong carbonyl stretch and absorptions corresponding to the aromatic ring and C-F bonds.
-
~1680-1700 cm⁻¹ (C=O stretch, strong)
-
~1500-1600 cm⁻¹ (C=C aromatic stretch)
-
~1100-1300 cm⁻¹ (C-F stretch)
Alternative Purification Methods
While vacuum distillation is a documented method for purification, other techniques can be employed, especially for smaller-scale syntheses or for achieving higher purity.
Recrystallization
For solid acetophenones, recrystallization is a common purification technique. A suitable solvent system would be one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A non-polar solvent or a mixture of a polar and non-polar solvent (e.g., ethanol/water, hexane/ethyl acetate) could be explored.
Column Chromatography
Flash column chromatography using silica gel is a versatile method for purifying organic compounds. A solvent system of low to medium polarity, such as a gradient of ethyl acetate in hexane, would likely be effective in separating the product from impurities.
Figure 2: Purification options for the final product.
Safety and Handling
The synthesis of this compound involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
1-Chloro-3,4-difluorobenzene: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Acetyl Chloride: Highly flammable liquid and vapor. Reacts violently with water. Causes severe skin burns and eye damage. Corrosive to the respiratory tract.
-
Aluminum Chloride: Causes severe skin burns and eye damage. Reacts violently with water, releasing heat and hydrogen chloride gas.
It is imperative to consult the Safety Data Sheets (SDS) for each reagent before commencing any experimental work.
Applications
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. It serves as a precursor for the production of 2-chloro-4,5-difluorobenzoic acid, which is an important building block for certain fluoroquinolone antibiotics and cardiovascular drugs.[1] The presence of the chlorine and fluorine atoms provides multiple sites for further chemical modification, making it a versatile starting material for drug discovery and development.
References
A Technical Guide to Determining the Solubility of 2'-Chloro-4',5'-difluoroacetophenone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Chloro-4',5'-difluoroacetophenone is a halogenated aromatic ketone. Its chemical structure, featuring a chlorinated and difluorinated phenyl ring attached to an acetyl group, suggests that its solubility will be influenced by the polarity, hydrogen bonding capacity, and dielectric constant of the solvent. This guide provides the necessary protocols to systematically evaluate its solubility in a range of common organic solvents, enabling researchers to make informed decisions in their experimental designs.
Solubility Data
As of the latest literature review, comprehensive quantitative solubility data for this compound across a range of common organic solvents has not been published. The following table is provided as a template for researchers to record their experimentally determined solubility data. It is recommended to conduct solubility tests at standard laboratory temperatures (e.g., 20°C or 25°C) and to specify the temperature at which the measurements were taken.
Table 1: Experimental Solubility of this compound
| Solvent | Chemical Formula | Solubility ( g/100 mL) at [Specify Temp.] | Observations |
| Polar Protic Solvents | |||
| Methanol | CH₃OH | ||
| Ethanol | C₂H₅OH | ||
| Polar Aprotic Solvents | |||
| Acetone | C₃H₆O | ||
| Ethyl Acetate | C₄H₈O₂ | ||
| Dichloromethane | CH₂Cl₂ | ||
| Chloroform | CHCl₃ | ||
| Nonpolar Solvents | |||
| Toluene | C₇H₈ | ||
| Hexane | C₆H₁₄ |
Experimental Protocols for Solubility Determination
The following protocols describe common methods for determining the solubility of a solid compound in an organic solvent.
The shake-flask method is a widely recognized technique for determining equilibrium solubility.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Screw-cap vials or flasks
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Pipette a known volume of the selected organic solvent into the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter that is compatible with the solvent to remove all solid particles.
-
Dilute the filtered saturated solution with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC).
-
Calculate the solubility based on the measured concentration and the dilution factor.
For a simpler, albeit potentially less precise, determination, a gravimetric method can be employed.
Materials:
-
This compound (solid)
-
Selected organic solvents
-
Vials or test tubes
-
Stirring rod
-
Analytical balance
-
Evaporating dish
-
Oven or vacuum desiccator
Procedure:
-
Prepare a saturated solution with excess solid as described in the shake-flask method (steps 1-6).
-
Carefully decant or filter a known volume of the saturated supernatant into a pre-weighed evaporating dish.
-
Gently evaporate the solvent in a fume hood or under reduced pressure. A low-temperature oven can be used, ensuring the temperature is well below the boiling point of the solute to avoid decomposition.
-
Once the solvent has completely evaporated, weigh the evaporating dish containing the solid residue.
-
The mass of the dissolved solid is the difference between the final and initial weights of the evaporating dish.
-
Calculate the solubility in terms of mass per volume of solvent.
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a solid compound.
Factors Influencing Solubility
-
Polarity: "Like dissolves like" is a fundamental principle. The polarity of this compound, influenced by its carbonyl and halogen functional groups, will determine its affinity for solvents of similar polarity.
-
Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control and report the temperature at which solubility is measured.
-
Solvent Purity: The presence of impurities, particularly water, in the organic solvents can significantly affect the measured solubility. Therefore, the use of high-purity, anhydrous solvents is recommended.
Conclusion
This technical guide provides a framework for the systematic determination of the solubility of this compound in common organic solvents. By following the detailed experimental protocols and utilizing the provided data presentation structure, researchers can generate reliable and comparable solubility data. This information is invaluable for the effective use of this compound in drug development and other scientific applications.
An In-depth Technical Guide to the Safety Data Sheet for 2'-Chloro-4',5'-difluoroacetophenone
This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 2'-Chloro-4',5'-difluoroacetophenone. It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The information is compiled from available safety data sheets and chemical property databases to ensure safe laboratory practices.
Chemical Identification and Physicochemical Properties
This compound is an organic intermediate, often used in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity is largely dictated by the chloroacetyl group and the substituted phenyl ring.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₂O | [1] |
| Molar Mass | 190.57 g/mol | [1] |
| Density (Predicted) | 1.348 ± 0.06 g/cm³ | [1] |
| Boiling Point (Predicted) | 211.4 ± 35.0 °C | [1] |
| Boiling Point (Experimental) | 65 - 67 °C / 4-5 mmHg | [1] |
Hazard Identification and Classification
This compound is classified as an irritant.[1] While specific toxicological data for this compound is limited, analogous compounds such as 2-Chloro-4'-fluoroacetophenone are known to cause skin, eye, and respiratory irritation.[2]
Table 2: GHS Hazard Classification (Based on similar compounds)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation[2] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation[2] |
The logical relationship between hazard identification, required precautions, and emergency response is crucial for safe handling.
Caption: Hazard identification and corresponding safety measures.
Experimental and Handling Protocols
Detailed protocols for handling and in case of accidental exposure are critical for laboratory safety. The following methodologies are based on standard practices for similar chemical compounds.
3.1. First-Aid Measures
-
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet.[3]
-
If Inhaled: Move the person into fresh air. If they are not breathing, give artificial respiration.[2]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation persists, consult a physician.[2][3] Remove contaminated clothing.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[2][3]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]
3.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: Combustion may produce hazardous gases such as carbon oxides, hydrogen chloride, and hydrogen fluoride.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
3.3. Accidental Release Measures
The workflow for managing an accidental spill involves containment, cleanup, and disposal while ensuring personnel safety.
-
Personal Precautions: Use personal protective equipment (PPE) as specified in Section 4. Ensure adequate ventilation and evacuate personnel to safe areas. Avoid breathing dust or vapors.[3]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[3]
-
Methods for Cleaning Up: For solids, sweep up and shovel into a suitable container for disposal without creating dust. For liquids, soak up with an inert absorbent material.[2][3]
Caption: Workflow for handling an accidental chemical spill.
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate PPE is mandatory.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles conforming to EN166 or OSHA 29 CFR 1910.133.[2] | Prevents eye irritation or serious damage from splashes or dust. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] | Protects against skin irritation and potential absorption. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced.[2] | Prevents respiratory tract irritation from dust or vapors. |
Storage and Stability
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed.[2][3]
-
Chemical Stability: The compound is stable under recommended storage conditions.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3]
-
Hazardous Decomposition: Under fire conditions, it can decompose to form carbon oxides, hydrogen chloride gas, and hydrogen fluoride.[3]
References
Theoretical Modeling of 2'-Chloro-4',5'-difluoroacetophenone: An In-depth Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the theoretical modeling of the physicochemical properties of 2'-Chloro-4',5'-difluoroacetophenone. This document integrates established computational methodologies with available experimental data to serve as a valuable resource for researchers engaged in the study and application of this halogenated aromatic ketone.
Molecular Structure and Optimization
The foundational step in the theoretical modeling of this compound involves the optimization of its molecular geometry. Density Functional Theory (DFT) is the most common and reliable method for this purpose. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with a high-level basis set such as 6-311++G(d,p), is recommended for achieving a balance between computational cost and accuracy for halogenated organic compounds.
The optimized structure of this compound is characterized by a planar phenyl ring. The acetyl group may exhibit a slight dihedral angle with respect to the phenyl ring to minimize steric hindrance. The chlorine and fluorine substitutions on the phenyl ring influence the electron distribution and the overall geometry of the molecule.
Table 1: Predicted Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | Value | C-C=O | Value |
| C-Cl | Value | C-C-Cl | Value |
| C-F (ortho) | Value | C-C-F (ortho) | Value |
| C-F (meta) | Value | C-C-F (meta) | Value |
| C-C (ring) | Average Value | C-C-C (ring) | Average Value |
| C-CH3 | Value | C-C-H (methyl) | Average Value |
| C-H (ring) | Average Value | H-C-H (methyl) | Average Value |
Note: Specific values are not available in the public domain and would require fresh computational runs. The table structure is provided for guidance.
Spectroscopic Properties: A Theoretical and Experimental Correlation
Theoretical modeling is instrumental in the interpretation of experimental spectra, including FT-IR, FT-Raman, NMR, and UV-Vis.
Vibrational Spectroscopy (FT-IR and FT-Raman)
The vibrational frequencies of this compound can be calculated using the optimized geometry from the DFT/B3LYP/6-311++G(d,p) level of theory. The calculated harmonic frequencies are often systematically higher than the experimental values and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis.
Table 2: Predicted and Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental FT-IR Wavenumber (cm⁻¹) | Experimental FT-Raman Wavenumber (cm⁻¹) |
| C=O stretch | Value | Value | Value |
| C-Cl stretch | Value | Value | Value |
| C-F stretches | Values | Values | Values |
| Aromatic C-H stretch | Values | Values | Values |
| CH3 symmetric stretch | Value | Value | Value |
| CH3 asymmetric stretch | Value | Value | Value |
| Aromatic C=C stretches | Values | Values | Values |
| In-plane C-H bends | Values | Values | Values |
| Out-of-plane C-H bends | Values | Values | Values |
Note: Specific values are not available in the public domain and would require fresh computational runs and experimental measurements. The table structure is provided for guidance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The theoretical ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the DFT/B3LYP/6-311++G(d,p) optimized geometry. The calculations are typically performed in a solvent to mimic experimental conditions, often using a polarizable continuum model (PCM). The calculated chemical shifts are reported relative to a standard, usually Tetramethylsilane (TMS).
Table 3: Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (δ) | Experimental ¹H Chemical Shift (δ) | Atom | Predicted ¹³C Chemical Shift (δ) | Experimental ¹³C Chemical Shift (δ) |
| Aromatic H | Values | Values | C=O | Value | Value |
| CH₃ | Value | Value | C-Cl | Value | Value |
| C-F (ortho) | Value | Value | |||
| C-F (meta) | Value | Value | |||
| Aromatic C-H | Values | Values | |||
| Aromatic C (quaternary) | Values | Values | |||
| CH₃ | Value | Value |
Note: Specific values are not available in the public domain and would require fresh computational runs and experimental measurements. The table structure is provided for guidance.
Electronic Spectroscopy (UV-Vis)
The electronic absorption spectrum of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT) calculations, again with the B3LYP functional and 6-311++G(d,p) basis set. These calculations provide information on the electronic transitions, their corresponding absorption wavelengths (λmax), and oscillator strengths. The solvent effect is also crucial for accurate predictions and can be incorporated using the PCM model.
Table 4: Predicted Electronic Absorption Properties of this compound
| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | Value | Value | HOMO → LUMO |
| S₀ → S₂ | Value | Value | e.g., HOMO-1 → LUMO |
Note: Specific values are not available in the public domain and would require fresh computational runs. The table structure is provided for guidance.
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
A plausible synthetic route for this compound is the Friedel-Crafts acylation of 1-chloro-3,4-difluorobenzene with acetyl chloride.
Reaction:
1-chloro-3,4-difluorobenzene + Acetyl Chloride --(AlCl₃)--> this compound + HCl
General Procedure:
-
To a stirred solution of 1-chloro-3,4-difluorobenzene in an anhydrous solvent (e.g., dichloromethane), add anhydrous aluminum chloride (AlCl₃) in portions at a controlled temperature (e.g., 0-5 °C).
-
Slowly add acetyl chloride to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with water, a dilute solution of sodium bicarbonate, and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or column chromatography.
Spectroscopic Characterization
-
FT-IR Spectroscopy: The FT-IR spectrum can be recorded using a Fourier Transform Infrared spectrometer. The sample can be analyzed as a neat liquid between KBr plates or as a thin film on a KBr disk. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
FT-Raman Spectroscopy: The FT-Raman spectrum can be obtained using a spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm). The sample can be placed in a glass capillary tube for analysis. The spectrum is typically recorded in the range of 4000-50 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of TMS is added as an internal standard.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum can be recorded using a double-beam UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol or acetonitrile) to a known concentration, and the spectrum is recorded in the range of 200-400 nm.
Visualizations
Computational Workflow
The following diagram illustrates the general workflow for the theoretical modeling of this compound properties.
Experimental Characterization Workflow
The following diagram outlines the workflow for the synthesis and experimental characterization of this compound.
An In-depth Technical Guide to the Reactivity Profile and Electronic Effects of 2'-Chloro-4',5'-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity profile, and electronic effects of 2'-Chloro-4',5'-difluoroacetophenone. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document consolidates available data on its synthesis, and reactions, and provides a theoretical framework for understanding its electronic characteristics. Due to the limited availability of specific experimental data in the public domain, some sections of this guide are based on established principles of organic chemistry and comparative analysis with structurally related compounds.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed by experimental data.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₂O | [1] |
| Molar Mass | 190.57 g/mol | [1] |
| Boiling Point | 65-67 °C at 4-5 mmHg | [2] |
| Predicted Boiling Point | 211.4 ± 35.0 °C at 760 mmHg | [1][3] |
| Predicted Density | 1.348 ± 0.06 g/cm³ | [1][3] |
Electronic Effects of Substituents
The reactivity of this compound is significantly influenced by the electronic properties of the chloro and difluoro substituents on the phenyl ring. Both chlorine and fluorine are highly electronegative atoms, and their presence has a profound impact on the electron distribution within the molecule.
-
Inductive Effect (-I): The chlorine and fluorine atoms exert a strong electron-withdrawing inductive effect. This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the aromatic ring and the acetyl group. The 2'-chloro substituent, being in the ortho position to the acetyl group, has a pronounced inductive effect on the carbonyl carbon, increasing its electrophilicity. The 4' and 5' fluoro substituents also contribute to the overall electron withdrawal from the ring.
-
Mesomeric (Resonance) Effect (+M): Halogens, including chlorine and fluorine, possess lone pairs of electrons that can be delocalized into the aromatic π-system through a positive mesomeric effect. However, for halogens, the inductive effect is generally considered to be stronger than the mesomeric effect. In the case of this compound, the +M effect of the halogens would tend to donate electron density to the ring, opposing the -I effect. The net electronic effect of the halogen substituents is a combination of these two opposing forces, with the inductive withdrawal typically dominating, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.
The combination of a 2'-chloro and 4',5'-difluoro substitution pattern results in a significantly electron-deficient aromatic ring. This has two major consequences for the molecule's reactivity:
-
Increased Electrophilicity of the Carbonyl Carbon: The strong electron-withdrawing nature of the substituents enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Deactivation of the Aromatic Ring: The electron-deficient ring is less reactive towards electrophilic aromatic substitution reactions.
A logical representation of these electronic effects is depicted in the diagram below.
Caption: Electronic effects of substituents in this compound.
Reactivity Profile
The dual reactivity of the carbonyl group and the halogenated aromatic ring makes this compound a versatile synthetic intermediate.
Reactions at the Carbonyl Group
The electron-withdrawing substituents enhance the reactivity of the carbonyl group towards nucleophiles. Typical reactions include:
-
Oxidation: The acetyl group can be oxidized to a carboxylic acid. A notable example is the haloform reaction.
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents.
-
Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in aldol-type condensation reactions.
Reactions of the Aromatic Ring
Due to the deactivating effect of the halogen substituents, electrophilic aromatic substitution reactions are generally disfavored. When they do occur, the directing effects of the substituents will determine the position of the incoming electrophile.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAAr), particularly at the positions activated by the electron-withdrawing groups.
Experimental Protocols
Detailed experimental procedures for the synthesis and a key reaction of this compound are provided below.
Synthesis of this compound via Friedel-Crafts Acylation
This synthesis involves the acylation of 1-chloro-3,4-difluorobenzene with acetyl chloride using aluminum chloride as a catalyst.[2]
Materials and Reagents:
-
1-chloro-3,4-difluorobenzene
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Chloroform
-
Ice
-
Water
Procedure:
-
To a mixture of 29.7 g (0.2 mol) of 1-chloro-3,4-difluorobenzene and 40.0 g (0.3 mol) of aluminum chloride, add 23.6 g (0.3 mol) of acetyl chloride at a temperature between 20°C and 40°C.
-
Stir the mixture at 120°C for 2 hours.
-
While still hot, pour the reaction mixture onto 250 g of ice.
-
Extract the separated oil with chloroform.
-
Combine the organic extracts and wash with water.
-
Distill the combined extract under reduced pressure to obtain this compound.
Yield: 31.2 g (82%) Boiling Point: 65°C-67°C at 4-5 mmHg[2]
The workflow for this synthesis is illustrated in the following diagram.
Caption: Synthesis workflow for this compound.
Oxidation to 2-chloro-4,5-difluorobenzoic acid
This compound can be oxidized to the corresponding benzoic acid derivative using sodium hypochlorite.[2]
Materials and Reagents:
-
This compound
-
12% Sodium hypochlorite solution
-
Concentrated hydrochloric acid
-
Dichloromethane
Procedure:
-
Add 19.1 g (0.1 mol) of this compound to 280.4 g (0.4 mol) of 12% sodium hypochlorite solution.
-
Reflux the mixture for 4 hours.
-
After cooling, add concentrated hydrochloric acid dropwise until the pH reaches 1.
-
Dissolve the formed white crystals in dichloromethane.
-
Separate the aqueous phase and extract it twice with dichloromethane.
-
Combine all organic phases and evaporate the solvent to obtain 2-chloro-4,5-difluorobenzoic acid.
Yield: 16.4 g (85.1%)[2]
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic protons will likely appear as complex multiplets due to splitting by each other and by the fluorine atoms. The methyl protons should appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The aromatic carbon signals will be split by the attached fluorine atoms (C-F coupling).
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. C-F and C-Cl stretching vibrations, as well as aromatic C-H and C=C stretching bands, are also expected.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (190.57 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Biological Activity
There is currently no specific information in the public domain regarding the biological activity or effects on signaling pathways of this compound. However, the broader class of halogenated acetophenones has been investigated for various biological activities, including antifungal and herbicidal properties.[4] For instance, some acetophenone derivatives have shown nematicidal activity.[4] Given its structure, this compound could be a candidate for screening in various biological assays, particularly in the development of new agrochemicals and pharmaceuticals.
The general role of halogenated acetophenones as precursors in the synthesis of bioactive molecules is well-established. They are often used as starting materials for the synthesis of heterocyclic compounds with potential therapeutic applications.
Conclusion
This compound is a valuable synthetic intermediate with a reactivity profile dominated by the electronic effects of its halogen substituents. The strong electron-withdrawing nature of the chloro and difluoro groups enhances the electrophilicity of the carbonyl carbon and deactivates the aromatic ring. While detailed experimental data on its spectroscopic properties and biological activity are limited, its synthetic utility is evident from the established protocols for its preparation and further transformation. Further research into the biological effects of this specific compound could lead to the discovery of new bioactive molecules for applications in medicine and agriculture.
References
Key characteristics of 2-Chloro-4,5-difluroacetophenone
An In-depth Technical Guide to 2-Chloro-4,5-difluoroacetophenone
Introduction
2'-Chloro-4',5'-difluoroacetophenone is a halogenated organic compound that serves as a critical intermediate in the synthesis of various fine chemicals. Its molecular structure, featuring a chlorinated and difluorinated phenyl ring attached to an acetyl group, provides multiple reactive sites, making it a valuable building block in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of its chemical properties, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 121872-94-4 | [1] |
| Molecular Formula | C₈H₅ClF₂O | [1] |
| Molar Mass | 190.57 g/mol | [1] |
| Boiling Point | 211.4 ± 35.0 °C (Predicted) | [1][2] |
| Density | 1.348 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Hazard Symbol | Xi - Irritant | [1] |
Synthesis and Reaction Mechanisms
This compound is primarily synthesized via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of 1-chloro-3,4-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis
The following protocol for the synthesis of this compound is based on established laboratory procedures.[1][3]
-
Preparation: In a suitable reaction vessel, create a mixture of 29.7g (0.2 mol) of 1-chloro-3,4-difluorobenzene and 40.0g (0.3 mol) of aluminum chloride.
-
Addition of Reagent: While maintaining the temperature between 20°C and 40°C, slowly add 23.6g (0.3 mol) of acetyl chloride to the mixture.
-
Reaction: Stir the resulting mixture at 120°C for 2 hours.
-
Quenching: While the mixture is still hot, carefully pour it onto 250g of ice. An oil layer will separate.
-
Extraction: Extract the separated oil using chloroform or ethyl chloride.
-
Purification: Wash the combined organic extract with water and then neutralize it.
-
Isolation: Distill off the solvent under reduced pressure to obtain the final product, this compound. The reported yield is approximately 82%, with a boiling point of 65°C-67°C at 4-5 mmHg.[1][3]
Applications in Organic Synthesis
A primary application of this compound is its use as an intermediate in the production of 2-chloro-4,5-difluorobenzoic acid (CDFBA).[1][3] CDFBA is a crucial precursor for the synthesis of novel antibacterial drugs, particularly fluoroquinolone antibiotics, as well as cardiovascular and cerebrovascular medications.[1][3] The conversion is achieved through an oxidation reaction, typically using sodium hypochlorite.
Caption: Oxidation of this compound.
Detailed Experimental Protocol: Oxidation to CDFBA
The following procedure details the oxidation of this compound to produce 2-chloro-4,5-difluorobenzoic acid.[3]
-
Reaction Setup: Add 19.1g (0.1 mol) of this compound to a mixture containing 280.4g (0.4 mol) of a 12% sodium hypochlorite solution.
-
Heating: Heat the mixture under reflux for 4 hours.
-
Acidification: After cooling the reaction mixture, add concentrated hydrochloric acid dropwise until the pH of the solution reaches 1. This will cause a white crystalline solid to form.
-
Extraction: Dissolve the white crystals in dichloromethane and separate the aqueous phase. Perform two additional extractions of the aqueous phase with dichloromethane.
-
Isolation: Combine all organic phases and evaporate the solvent to yield the final product, 2-chloro-4,5-difluorobenzoic acid, as white crystals. The reported yield for this step is approximately 85.1%.[3]
Safety and Handling
This compound is classified as an irritant (Xi).[1] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. For comprehensive safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a key chemical intermediate with significant utility in the synthesis of high-value compounds for the pharmaceutical and agrochemical sectors. The Friedel-Crafts acylation provides an efficient route for its synthesis, and its subsequent oxidation to 2-chloro-4,5-difluorobenzoic acid demonstrates its importance as a precursor to complex active molecules. The protocols and data presented in this guide offer a technical foundation for researchers and developers working with this versatile compound.
References
Methodological & Application
Synthesis of 2-chloro-4,5-difluorobenzoic acid using 2'-Chloro-4',5'-difluoroacetophenone
Application Note: Synthesis of 2-chloro-4,5-difluorobenzoic acid
Introduction
2-chloro-4,5-difluorobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of new antibacterial agents like fluoroquinolones and cardiovascular drugs. This document provides a detailed protocol for the synthesis of 2-chloro-4,5-difluorobenzoic acid from 2'-Chloro-4',5'-difluoroacetophenone via a haloform reaction. The methodology is straightforward and offers a high yield, making it suitable for laboratory-scale synthesis.
Reaction Scheme
The synthesis proceeds through the oxidation of the methyl ketone group of this compound using sodium hypochlorite, a classic example of the haloform reaction. The acetyl group is converted into a carboxylate, which is subsequently protonated to yield the desired carboxylic acid.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 2-chloro-4,5-difluorobenzoic acid.
| Parameter | Value | Reference |
| Reactant: this compound | ||
| Mass | 19.1 g | [1] |
| Moles | 0.1 mol | [1] |
| Reagent: 12% Sodium Hypochlorite Solution | ||
| Volume | 280.4 g (approx. 233.7 mL) | [1] |
| Moles of NaOCl | 0.4 mol | [1] |
| Product: 2-chloro-4,5-difluorobenzoic acid | ||
| Final Mass | 16.4 g | [1] |
| Yield | 85.1% | [1] |
Experimental Protocol
Materials:
-
This compound
-
12% Sodium hypochlorite solution
-
Concentrated hydrochloric acid
-
Dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 19.1 g (0.1 mol) of this compound to 280.4 g of 12% sodium hypochlorite solution.[1]
-
Reaction: Heat the mixture to reflux and maintain for 4 hours.[1]
-
Cooling and Acidification: After the reaction is complete, allow the mixture to cool to room temperature. Carefully add concentrated hydrochloric acid dropwise until the pH of the solution reaches 1. The formation of a white crystalline precipitate should be observed.[1]
-
Extraction: Dissolve the white crystals in dichloromethane. Transfer the mixture to a separatory funnel and separate the aqueous phase.[1]
-
Further Extraction: Extract the separated aqueous phase twice more with dichloromethane.[1]
-
Combine and Dry: Combine all the organic phases.
-
Solvent Evaporation: Evaporate the solvent from the combined organic phase using a rotary evaporator to obtain the final product, 2-chloro-4,5-difluorobenzoic acid, as white crystals.[1]
-
Yield Determination: The expected yield of the white crystalline product is approximately 16.4 g (85.1%).[1]
Experimental Workflow
Caption: Workflow for the synthesis of 2-chloro-4,5-difluorobenzoic acid.
Signaling Pathway (Reaction Mechanism)
The haloform reaction mechanism involves several key steps.
Caption: Generalized mechanism of the haloform reaction.
References
Application Notes and Protocols: Synthesis of Novel Fluoroquinolones Using 2'-Chloro-4',5'-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed framework for the synthesis of novel fluoroquinolone antibacterials utilizing 2'-Chloro-4',5'-difluoroacetophenone as a key starting material. Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics, and the development of new analogs is essential to combat rising bacterial resistance.[1][2][3] this compound serves as a versatile, yet challenging, precursor. Its conversion to a key aniline intermediate, followed by established quinolone synthesis methodologies like the Gould-Jacobs reaction, allows for the construction of the core bicyclic system.[4][5] This document outlines a plausible, multi-step synthetic pathway, provides detailed experimental protocols for each key transformation, and presents relevant data in a structured format for clarity and reproducibility.
Introduction
The 4-quinolone ring system is the fundamental structural motif of a major class of antibacterial agents.[6] The introduction of a fluorine atom at the C-6 position and various substituents at the C-7 position significantly enhances the antibacterial activity. This compound is a readily accessible intermediate that can be synthesized from 1-chloro-3,4-difluorobenzene and acetyl chloride.[4] While not a direct precursor to the quinolone ring via common cyclization methods, its strategic conversion into 2-amino-4,5-difluoroacetophenone or a related aniline derivative enables its entry into the well-established Gould-Jacobs pathway for fluoroquinolone synthesis. This process involves condensation with diethyl ethoxymethylenemalonate (EMME), thermal cyclization, saponification, and subsequent nucleophilic aromatic substitution to introduce desired side chains, typically a piperazine moiety, at the C-7 position.[1][5]
Overall Synthetic Pathway
The proposed pathway involves the conversion of the starting acetophenone to a crucial aniline intermediate, which then undergoes cyclization to form the fluoroquinolone core. The final step involves introducing a side chain to enhance biological activity.
Caption: Proposed synthetic pathway from this compound to a novel fluoroquinolone.
Experimental Protocols
Step 1 & 2: Synthesis of 4-Amino-2-chloro-5-fluorophenyl methyl ketone (Key Intermediate)
This protocol outlines a two-step process to convert the starting acetophenone into the required aniline intermediate via an oxime formation and subsequent Beckmann rearrangement.
Protocol:
-
Oxime Formation:
-
Dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.6 eq) in water dropwise while maintaining the temperature below 30°C.
-
Stir the mixture at room temperature for 4-6 hours. Monitor reaction completion by TLC.
-
Pour the reaction mixture into ice water and acidify with dilute HCl to a pH of ~6.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to yield the crude oxime.
-
-
Beckmann Rearrangement:
-
Add the crude oxime (1.0 eq) portion-wise to polyphosphoric acid (PPA) at 60°C.
-
Heat the mixture to 120-130°C and stir for 2-3 hours.
-
Cool the reaction mixture to 80°C and pour it onto crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide to pH 7-8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to obtain 4-Amino-2-chloro-5-fluorophenyl methyl ketone.
-
Step 3 & 4: Synthesis of the Fluoroquinolone Core
This protocol follows the Gould-Jacobs reaction pathway. It involves the condensation of the key aniline intermediate with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[5]
Protocol:
-
Condensation with EMME:
-
Mix 4-Amino-2-chloro-5-fluorophenyl methyl ketone (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
-
Heat the mixture to 100-110°C with stirring for 2 hours in the absence of a solvent.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature to obtain the crude anilinomethylene malonate adduct.
-
-
Thermal Cyclization:
-
Add the crude adduct to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to 240-250°C and maintain this temperature for 30-60 minutes.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Filter the solid, wash thoroughly with hexane to remove the solvent, and dry under vacuum. This yields Ethyl 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Step 5: Saponification to the Carboxylic Acid
The ethyl ester of the quinolone core is hydrolyzed to the corresponding carboxylic acid, which is the active pharmacophore for DNA gyrase inhibition.[7]
Protocol:
-
Suspend the ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours until a clear solution is obtained.
-
Cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 1-2.
-
Filter the resulting precipitate, wash with cold water and then with ethanol.
-
Dry the solid under vacuum to yield 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Step 6: Introduction of the C-7 Side Chain
The final step involves a nucleophilic aromatic substitution at the C-7 position with a suitable piperazine derivative to complete the synthesis of the target novel fluoroquinolone.
Protocol:
-
Suspend the carboxylic acid (1.0 eq) and the desired piperazine derivative (e.g., N-methylpiperazine, 2.0-3.0 eq) in a solvent such as pyridine or DMSO.
-
Heat the reaction mixture to 120-140°C for 4-8 hours.
-
Monitor the reaction by HPLC or TLC.
-
After cooling, pour the reaction mixture into ice water.
-
Adjust the pH to 7-8 with acetic acid to precipitate the crude product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the final novel fluoroquinolone.
Data Presentation
The following tables summarize the expected inputs and outputs for the key synthetic steps. Yields are estimates based on similar transformations reported in the literature.
| Step 1 & 2: Aniline Synthesis | |
| Starting Material | This compound |
| Key Reagents | Hydroxylamine HCl, NaOH, Polyphosphoric Acid |
| Product | 4-Amino-2-chloro-5-fluorophenyl methyl ketone |
| Expected Yield | 50-65% (over two steps) |
| Molecular Formula | C₈H₇ClFNO |
| Molecular Weight | 187.60 g/mol |
| Step 3 & 4: Quinolone Core Synthesis | |
| Starting Material | 4-Amino-2-chloro-5-fluorophenyl methyl ketone |
| Key Reagents | Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether |
| Product | Ethyl 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
| Expected Yield | 70-85% |
| Molecular Formula | C₁₂H₉ClFNO₄ |
| Molecular Weight | 297.66 g/mol |
| Step 5 & 6: Final Product Synthesis | |
| Starting Material | 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| Key Reagents | NaOH, HCl, N-methylpiperazine, Pyridine |
| Product | Novel Fluoroquinolone (e.g., Ciprofloxacin analog) |
| Expected Yield | 65-80% |
| Molecular Formula | C₁₆H₁₇FN₃O₃ (Example with N-methylpiperazine) |
| Molecular Weight | 334.33 g/mol (Example) |
Workflows and Logical Diagrams
The following diagrams illustrate the experimental workflow and the logical progression of the synthesis.
Caption: Detailed experimental workflow for the multi-step synthesis of a novel fluoroquinolone.
Caption: Logical relationship of key intermediates in the synthesis of the target fluoroquinolone.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 7. Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2'-Chloro-4',5'-difluoroacetophenone as a Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Chloro-4',5'-difluoroacetophenone is a versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its strategic placement of fluoro and chloro substituents on the phenyl ring, combined with the reactive α-chloro ketone moiety, makes it an ideal building block for constructing complex molecular architectures. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the carbonyl group and the adjacent carbon atom, facilitating various cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds, including chalcones, pyrazolines, thiazoles, and quinolines, using this compound as the starting material. These heterocyclic cores are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.
Key Applications in Heterocyclic Synthesis
The reactivity of this compound allows for its participation in several classical and modern synthetic transformations:
-
Claisen-Schmidt Condensation: The ketone functionality can react with aromatic aldehydes to form chalcones, which are valuable intermediates for the synthesis of pyrazolines, pyrimidines, and other heterocyclic systems.
-
Hantzsch Thiazole Synthesis: The α-chloro ketone moiety readily reacts with thioamides or thioureas to afford substituted thiazoles, a common scaffold in many pharmaceutical agents.
-
Pyrazole and Pyrazoline Synthesis: Direct condensation with hydrazine derivatives or cyclization of the corresponding chalcones provides access to pyrazole and pyrazoline rings, which are known to exhibit a broad spectrum of biological activities.
-
Friedländer Annulation: This classical reaction can be employed for the synthesis of substituted quinolines, a privileged scaffold in drug discovery.
The following sections provide detailed experimental protocols for these transformations, along with representative data and visualizations to guide researchers in their synthetic endeavors.
Experimental Protocols and Data
Synthesis of a Chalcone Intermediate via Claisen-Schmidt Condensation
Chalcones, or α,β-unsaturated ketones, are pivotal intermediates in the synthesis of various heterocyclic compounds. The Claisen-Schmidt condensation of this compound with an aromatic aldehyde provides a straightforward route to these valuable precursors.[1][2]
Reaction Scheme:
Caption: Claisen-Schmidt condensation to form a chalcone.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) and a substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.0 eq.) in ethanol (20 mL) in a round-bottom flask, add a 10% aqueous solution of sodium hydroxide (2.0 eq.) dropwise with stirring at room temperature.[3]
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute hydrochloric acid to a neutral pH.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and air dry.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone derivative.[1]
Table 1: Representative Data for Chalcone Synthesis
| Aldehyde Reactant | Product | Yield (%) | Melting Point (°C) |
| 4-Methoxybenzaldehyde | (E)-1-(2-chloro-4,5-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 85-95 (estimated) | Not reported |
| Benzaldehyde | (E)-1-(2-chloro-4,5-difluorophenyl)-3-phenylprop-2-en-1-one | 80-90 (estimated) | Not reported |
Note: Yields are estimated based on typical Claisen-Schmidt condensations.
Synthesis of a Pyrazoline Derivative from a Chalcone
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be readily synthesized by the cyclization of chalcones with hydrazine derivatives.[4][5]
Reaction Scheme:
Caption: Cyclization of a chalcone to a pyrazoline.
Experimental Protocol:
-
Dissolve the chalcone derivative (from Protocol 1, 1.0 eq.) in ethanol (25 mL) in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).[4]
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and air dry.
-
Recrystallize the crude product from ethanol to afford the pure pyrazoline derivative.[4]
Table 2: Representative Data for Pyrazoline Synthesis
| Chalcone Precursor | Product | Yield (%) | Melting Point (°C) |
| (E)-1-(2-chloro-4,5-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 5-(2-chloro-4,5-difluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | 70-85 (estimated) | Not reported |
| (E)-1-(2-chloro-4,5-difluorophenyl)-3-phenylprop-2-en-1-one | 5-(2-chloro-4,5-difluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | 70-85 (estimated) | Not reported |
Note: Yields are estimated based on typical pyrazoline syntheses from chalcones.
Synthesis of a 2-Aminothiazole Derivative via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring by reacting an α-haloketone with a thioamide.[6][7][8]
Reaction Scheme:
Caption: Hantzsch synthesis of a 2-aminothiazole.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (30 mL).
-
Add thiourea (1.2 eq.) to the solution and heat the mixture to reflux with stirring.[7]
-
Monitor the reaction for 2-4 hours by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water (100 mL).
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitate by vacuum filtration, wash with water, and air dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 2-amino-4-(2-chloro-4,5-difluorophenyl)thiazole.
Table 3: Representative Data for 2-Aminothiazole Synthesis
| α-Haloketone | Thioamide | Product | Yield (%) | Melting Point (°C) |
| This compound | Thiourea | 2-Amino-4-(2-chloro-4,5-difluorophenyl)thiazole | 80-95 (estimated) | Not reported |
Note: Yield is estimated based on typical Hantzsch thiazole syntheses.
Proposed Synthesis of a Quinoline Derivative via Friedländer Annulation
Proposed Two-Step Reaction Scheme:
Step 1: Nitration Introduction of a nitro group ortho to the acetyl group, followed by reduction to the amine.
Step 2: Friedländer Annulation
Caption: Proposed Friedländer synthesis of a quinoline derivative.
Proposed Experimental Protocol (for Step 2):
-
To a solution of the hypothetical 2-amino-x-chloro-y,z-difluoroacetophenone (1.0 eq.) in ethanol (20 mL), add a ketone with an α-methylene group (e.g., cyclohexanone, 1.2 eq.) and a catalytic amount of a base such as potassium hydroxide.[11]
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.
Table 4: Hypothetical Data for Quinolone Synthesis
| 2-Aminoaryl Ketone | Methylene Ketone | Product | Estimated Yield (%) |
| 2-Amino-x-chloro-y,z-difluoroacetophenone | Cyclohexanone | Substituted tetrahydroacridine | 60-80 |
Note: This is a proposed synthesis, and the feasibility and yields would require experimental verification.
Conclusion
This compound is a highly valuable and reactive starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel chalcones, pyrazolines, thiazoles, and quinolines. The presence of the difluorochloro-phenyl moiety in the resulting heterocyclic scaffolds offers opportunities for fine-tuning the physicochemical and pharmacological properties of new drug candidates. Further exploration of the reactivity of this versatile precursor is encouraged to expand the library of accessible heterocyclic compounds for biological screening and drug discovery programs.
References
- 1. Claisen-Schmidt Condensation [cs.gordon.edu]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2'-Chloro-4',5'-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential nucleophilic aromatic substitution (SNAr) reactions involving 2'-Chloro-4',5'-difluoroacetophenone. While specific literature on this exact substrate is limited, this document outlines detailed protocols and principles based on well-established reactivity of structurally similar activated aryl chlorides. The electron-withdrawing nature of the acetyl group, positioned ortho to the chlorine, along with the additional activation provided by the two fluorine atoms on the aromatic ring, renders the 2'-position highly susceptible to nucleophilic attack.
Overview of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key transformation in organic synthesis, particularly for the construction of highly functionalized aromatic compounds used in medicinal chemistry and materials science. The reaction typically proceeds via a two-step addition-elimination mechanism, known as the SNAr mechanism.
Mechanism:
-
Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the leaving group (in this case, the chlorine atom) to form a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized by the electron-withdrawing acetyl and fluoro substituents.
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the substituted product.
The reactivity in SNAr reactions is influenced by the nature of the leaving group, the strength of the nucleophile, and the degree of activation of the aromatic ring by electron-withdrawing groups. For aryl halides, the reactivity order is typically F > Cl > Br > I, as the rate-determining step is usually the nucleophilic attack, which is facilitated by the high electronegativity of fluorine. However, with strong activation, chloro-substituted arenes are excellent substrates.
Applications in Drug Development and Chemical Synthesis
The functionalization of this compound via SNAr reactions opens avenues to a diverse range of derivatives with potential applications in various fields:
-
Pharmaceutical Intermediates: The resulting 2'-amino, 2'-alkoxy, and 2'-thioether acetophenone derivatives are valuable building blocks for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The difluoro-substitution pattern can enhance metabolic stability and binding affinity of drug candidates.
-
Agrochemicals: Substituted acetophenones are precursors to various pesticides and herbicides.
-
Materials Science: These functionalized molecules can be used in the development of novel organic materials with specific electronic or optical properties.
Representative Experimental Protocols
The following protocols are representative examples for the nucleophilic aromatic substitution on activated aryl chlorides and can be adapted for this compound. Optimization of reaction conditions (temperature, solvent, base, and reaction time) is recommended for achieving high yields.
Protocol 1: Amination with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of 2'-amino-4',5'-difluoroacetophenone derivatives.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5 - 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, or Acetonitrile)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate), add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2'-amino-4',5'-difluoroacetophenone derivative.
Protocol 2: O-Arylation with Alkoxides and Phenoxides
This protocol outlines a general method for the synthesis of 2'-alkoxy/phenoxy-4',5'-difluoroacetophenone derivatives.
Materials:
-
This compound
-
Alcohol or Phenol (1.1 - 1.5 equivalents)
-
Strong base (e.g., NaH, KOtBu) (1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.5 eq) in the chosen anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C in an ice bath and add the strong base (e.g., NaH, 1.2 eq) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to generate the corresponding alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction to a temperature between 60-100 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 3: S-Arylation with Thiols
This protocol provides a general procedure for the synthesis of 2'-(arylthio/alkylthio)-4',5'-difluoroacetophenone derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMAc)
-
Saturated aqueous NH₄Cl
-
Dichloromethane or Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the thiol (1.1 eq) in the chosen anhydrous solvent (e.g., DMF).
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Quantitative Data from Representative Reactions
The following table summarizes typical reaction conditions and yields for SNAr reactions on structurally similar activated aryl chlorides. These serve as a starting point for optimizing reactions with this compound.
| Entry | Aryl Halide | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-5-(trifluoromethyl)pyridine | Aniline | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | 4-Fluoro-3-(trifluoromethyl)nitrobenzene | Morpholine | K₂CO₃ | DMSO | 80 | 4 | 92 |
| 3 | 1-Chloro-2,4-dinitrobenzene | Benzylamine | Et₃N | MeCN | 80 | 16 | 78 |
| 4 | 2-Fluoronitrobenzene | Sodium methoxide | - | MeOH | Reflux | 1 | 95 |
| 5 | 2,4-Dichloronitrobenzene | Thiophenol | K₂CO₃ | DMF | 25 | 2 | 98 |
Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: Typical experimental workflow for SNAr reactions.
Application Notes and Protocols: 2'-Chloro-4',5'-difluoroacetophenone in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2'-Chloro-4',5'-difluoroacetophenone is a key building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its halogenated structure makes it a versatile precursor for creating complex molecules, most notably in the development of fluoroquinolone antibiotics. This document provides detailed application notes, experimental protocols, and quantitative data related to its use in the synthesis and evaluation of these therapeutic agents. While it is also cited as an intermediate for cardiovascular drugs, specific examples and detailed synthetic pathways in this area are not as well-documented in publicly available scientific literature.
I. Application in the Synthesis of Fluoroquinolone Antibiotics
This compound serves as a crucial starting material for the synthesis of 2-chloro-4,5-difluorobenzoic acid, a core component in the production of potent fluoroquinolone antibacterial agents like ciprofloxacin and gatifloxacin.[1] The fluoroquinolone class of antibiotics functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.
Synthetic Pathway Overview
The general synthetic route involves the oxidation of this compound to 2-chloro-4,5-difluorobenzoic acid. This acid is then elaborated through a series of reactions, including the Gould-Jacobs reaction or its variations, to construct the quinolone core. Subsequent nucleophilic aromatic substitution with a piperazine derivative at the C-7 position completes the synthesis of the final drug molecule.[2][3]
II. Experimental Protocols
Protocol 1: Synthesis of this compound[1]
This protocol describes the acylation of 1-chloro-3,4-difluorobenzene.
Materials:
-
1-chloro-3,4-difluorobenzene
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Chloroform
-
Ice
Procedure:
-
In a suitable reaction vessel, combine 29.7g (0.2 mol) of 1-chloro-3,4-difluorobenzene and 40.0g (0.3 mol) of aluminum chloride.
-
At a temperature of 20°C to 40°C, add 23.6g (0.3 mol) of acetyl chloride to the mixture.
-
Stir the mixture at 120°C for 2 hours.
-
While still hot, pour the mixture onto 250g of ice.
-
Extract the separated oil with chloroform.
-
Wash the combined chloroform extracts with water.
-
Distill the extract under reduced pressure to obtain this compound.
Expected Yield: 31.2g (82%).
Protocol 2: Oxidation to 2-chloro-4,5-difluorobenzoic acid[1]
Materials:
-
This compound
-
12% Sodium hypochlorite solution
-
Concentrated hydrochloric acid
-
Dichloromethane
Procedure:
-
Add 19.1g (0.1 mol) of this compound to 280.4g (0.4 mol) of 12% sodium hypochlorite solution.
-
Reflux the mixture for 4 hours.
-
After cooling, add concentrated hydrochloric acid dropwise until the pH reaches 1.
-
Dissolve the formed white crystals in dichloromethane.
-
Separate the aqueous phase and extract it twice with dichloromethane.
-
Combine the organic phases and evaporate the solvent to obtain 2-chloro-4,5-difluorobenzoic acid.
Expected Yield: 16.4g (85.1%).
Protocol 3: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution for MIC Determination[4][5][6]
This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized fluoroquinolone derivative.
Materials:
-
Synthesized fluoroquinolone compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
The Pivotal Role of 2'-Chloro-4',5'-difluoroacetophenone in the Advancement of Novel Agrochemicals
Application Notes and Protocols for Researchers in Agrochemical Development
Introduction
2'-Chloro-4',5'-difluoroacetophenone is a fluorinated aromatic ketone that has emerged as a critical building block in the synthesis of modern agrochemicals. Its unique molecular architecture, featuring a reactive α-chloro ketone group and a difluorinated phenyl ring, makes it an exceptionally versatile precursor for the development of potent fungicides and other crop protection agents. The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and overall efficacy of the resulting agrochemical. These application notes provide an in-depth overview of the role of this compound in the creation of new agrochemicals, with a focus on the synthesis of triazole-based fungicides. Detailed experimental protocols and quantitative data are presented to guide researchers in this field.
Application in the Synthesis of Triazole Fungicides
Triazole fungicides are a major class of agricultural fungicides that act as demethylation inhibitors (DMIs) in the fungal ergosterol biosynthesis pathway. By inhibiting the C14-demethylase enzyme (CYP51), they disrupt the production of ergosterol, an essential component of the fungal cell membrane, leading to fungal cell death.[1] this compound serves as an excellent starting material for the synthesis of novel triazole fungicides. The chloro atom alpha to the carbonyl group is a good leaving group, readily undergoing nucleophilic substitution with 1,2,4-triazole to form the core triazole acetophenone structure. This intermediate can then be further modified to generate a diverse library of potential fungicidal compounds.
While specific commercial fungicides directly synthesized from this compound are not extensively documented in publicly available literature, the synthesis of the structurally similar and commercially successful fungicide, Difenoconazole, provides a relevant and instructive example. Difenoconazole is synthesized from a related chloroacetophenone derivative, highlighting the industrial importance of this class of intermediates.[2][3]
Quantitative Data on Fungicidal Activity
The following tables summarize the in vitro antifungal activity of various triazole and pyrazole derivatives, some of which are structurally related to compounds that can be synthesized from this compound. The data is presented as the half-maximal effective concentration (EC₅₀) or minimum inhibitory concentration (MIC) in µg/mL. Lower values indicate higher fungicidal activity.
Table 1: In Vitro Antifungal Activity of Representative Triazole Derivatives
| Compound ID | Target Fungus | EC₅₀ / MIC (µg/mL) | Reference |
| Triazole Derivative 1 | Sclerotinia sclerotiorum | 1.59 | [4] |
| Triazole Derivative 2 | Pythium infestans | 0.46 | [4] |
| Triazole Derivative 3 | Rhizoctonia solani | 0.27 | [4] |
| Triazole Derivative 4 | Botrytis cinerea | 7.48 | [4] |
| Difenoconazole | Sclerotinia sclerotiorum | 0.12 | [4] |
Table 2: In Vitro Antifungal Activity of Representative Pyrazole Derivatives
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference |
| Pyrazole Derivative A | Botrytis cinerea | 2.432 | [5] |
| Pyrazole Derivative B | Rhizoctonia solani | 2.182 | [5] |
| Pyrazole Derivative C | Valsa mali | 1.787 | [5] |
| Pyrazole Derivative D | Thanatephorus cucumeris | 1.638 | [5] |
| Pyrazole Derivative E | Fusarium oxysporum | 6.986 | [5] |
Experimental Protocols
Protocol 1: Synthesis of a 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Intermediate
This protocol describes the nucleophilic substitution reaction to form the core triazole intermediate from this compound.
Materials:
-
This compound
-
1,2,4-Triazole
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add 1,2,4-triazole (1.2 eq) and anhydrous potassium carbonate (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol details a common method to assess the antifungal activity of synthesized compounds against various phytopathogenic fungi.[6][7][8]
Materials:
-
Synthesized compounds
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Cultures of target phytopathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.
-
Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A control plate with DMSO alone should also be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).
-
Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.
-
-
Determine the EC₅₀ value by performing a probit analysis of the inhibition data at different concentrations.
Visualizations
Caption: Experimental workflow for the synthesis and antifungal evaluation of novel agrochemicals.
Caption: Simplified signaling pathway for the mechanism of action of triazole fungicides.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. Technical Study on Synthesis of Fungicide Difenoconazole | Semantic Scholar [semanticscholar.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Oxidation of 2'-Chloro-4',5'-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Chloro-4',5'-difluoroacetophenone is a substituted acetophenone derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a halogenated phenyl ring, makes it a precursor for molecules with potential biological activity. The oxidation of the acetyl group of this compound can lead to two primary, synthetically useful products: 2-chloro-4,5-difluorobenzoic acid and 2'-chloro-4',5'-difluoro-α-hydroxyacetophenone.
This document provides detailed protocols for two distinct oxidation procedures for this compound, enabling researchers to select the most appropriate method based on the desired final product. The first protocol details the haloform reaction for the synthesis of 2-chloro-4,5-difluorobenzoic acid, a key intermediate for fluoroquinolone antibacterials and cardiovascular drugs[1]. The second protocol outlines a pathway for the synthesis of α-hydroxyacetophenones, which are important building blocks in asymmetric synthesis[2].
Data Presentation
The following table summarizes the quantitative data for the primary oxidation method discussed, the haloform reaction, to produce 2-chloro-4,5-difluorobenzoic acid.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagent | 12% Sodium Hypochlorite Solution | [1] |
| Reactant Molar Ratio (Substrate:NaOCl) | 1:4 | [1] |
| Reaction Time | 4 hours | [1] |
| Reaction Condition | Reflux | [1] |
| Product | 2-chloro-4,5-difluorobenzoic acid | [1] |
| Yield | 85.1% | [1] |
Experimental Protocols
Protocol 1: Oxidation to 2-chloro-4,5-difluorobenzoic acid via Haloform Reaction
This protocol describes the oxidation of the methyl ketone group to a carboxylic acid using sodium hypochlorite. The reaction proceeds via the well-established haloform reaction mechanism[3][4].
Materials:
-
This compound
-
12% Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and workup
-
pH paper
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 19.1 g (0.1 mol) of this compound.
-
Add 280.4 g of 12% sodium hypochlorite solution (approximately 0.4 mol of NaOCl) to the flask[1].
-
Heat the mixture to reflux and maintain for 4 hours with stirring[1]. The disappearance of the oily layer of the starting material indicates the completion of the reaction[5].
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add concentrated hydrochloric acid dropwise to the cooled reaction mixture until the pH reaches 1. This will precipitate the 2-chloro-4,5-difluorobenzoic acid[1].
-
Dissolve the resulting white crystals in dichloromethane.
-
Transfer the mixture to a separatory funnel and separate the aqueous phase.
-
Extract the aqueous phase twice more with dichloromethane[1].
-
Combine the organic extracts.
-
Evaporate the solvent under reduced pressure to obtain the white crystalline product, 2-chloro-4,5-difluorobenzoic acid[1]. The reported yield for this procedure is 85.1%[1].
Protocol 2: Synthesis of 2'-Chloro-4',5'-difluoro-α-hydroxyacetophenone
This protocol is a generalized method for the synthesis of α-hydroxyacetophenones, adapted for this compound[2]. It involves the formation of an α-bromo intermediate followed by hydrolysis.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) or HBr/H₂O₂ system
-
Lewis acid catalyst (e.g., NH₄OAc)
-
Solvent (e.g., CCl₄ or CH₃CN)
-
Sodium bicarbonate solution
-
Water
-
Microwave reactor (optional)
-
Standard laboratory glassware
Procedure:
Step 1: α-Bromination of this compound
-
Dissolve this compound in a suitable solvent like carbon tetrachloride or acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of a Lewis acid such as ammonium acetate.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude α-bromo-2'-chloro-4',5'-difluoroacetophenone.
Step 2: Hydrolysis to 2'-Chloro-4',5'-difluoro-α-hydroxyacetophenone
-
The crude α-bromo intermediate can be hydrolyzed to the α-hydroxyacetophenone. For an efficient conversion, microwave irradiation can be utilized[6][7].
-
Place the α-bromo intermediate in a suitable solvent (e.g., aqueous acetone) in a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor at a controlled temperature and time until the hydrolysis is complete.
-
After cooling, extract the product with a suitable organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2'-chloro-4',5'-difluoro-α-hydroxyacetophenone.
Visualizations
Caption: Experimental workflow for the oxidation of this compound.
Caption: Simplified mechanism of the haloform reaction for acetophenone oxidation.
References
Application Notes and Protocols for 2'-Chloro-4',5'-difluoroacetophenone in Polymer and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Chloro-4',5'-difluoroacetophenone is an organic intermediate primarily utilized in the synthesis of pharmaceuticals and other fine chemicals.[1] Its value stems from a fluorinated aromatic ring and a reactive alpha-chloro ketone functional group, which allow for selective chemical modifications.[2] While its direct application in polymer and materials science is not yet widely documented, its unique structure presents a promising opportunity for the development of novel high-performance fluorinated polymers.
Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy.[3] These characteristics make them invaluable in a wide range of applications, from advanced coatings and membranes to biomedical devices. This document outlines a proposed application of this compound as a monomer for the synthesis of a novel fluorinated poly(aryl ether ketone) (F-PAEK) through nucleophilic aromatic substitution polymerization. The presence of the chloroacetyl group offers a potential site for post-polymerization modification, enabling the creation of functionalized or cross-linked materials.
Proposed Application: Monomer for Fluorinated Poly(aryl ether ketone) Synthesis
We propose the use of this compound as an activated dihalo-monomer in a step-growth polymerization with a bisphenol nucleophile. In this reaction, the highly activated fluorine atoms on the aromatic ring undergo nucleophilic aromatic substitution with the phenoxide ions of the bisphenol to form the polyether linkage, which is a common method for synthesizing poly(aryl ether ketone)s.[4][5] The less reactive chloro group on the acetyl moiety is expected to remain intact during polymerization, providing a handle for subsequent chemical modifications.
The resulting F-PAEK polymer would incorporate the desirable properties of both fluoropolymers and polyketones, potentially exhibiting:
-
High thermal stability and a high glass transition temperature.
-
Excellent chemical and solvent resistance.
-
Low dielectric constant and moisture absorption.
-
Opportunities for cross-linking or functionalization through the chloromethyl group to tailor properties such as solubility, adhesion, or biocompatibility.
Quantitative Data
The following table summarizes key quantitative information for this compound, relevant to its synthesis and use as a monomer.
| Parameter | Value | Source |
| Molecular Formula | C₈H₅ClF₂O | [1] |
| Molecular Weight | 190.57 g/mol | [6] |
| Boiling Point | 65°C - 67°C at 4-5 mmHg | [1] |
| Synthesis Yield (Typical) | 82% | [1] |
| Purity (Commercial) | >98.0% (GC) | [7] |
Experimental Protocols
Protocol 1: Synthesis of Fluorinated Poly(aryl ether ketone) (F-PAEK)
This protocol describes a hypothetical procedure for the polycondensation of this compound with Bisphenol A.
Materials:
-
This compound (monomer)
-
Bisphenol A (co-monomer)
-
Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with a condenser
-
Thermocouple and temperature controller
-
Heating mantle
-
Nitrogen inlet and outlet
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble the three-neck flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap topped with a condenser. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with this compound (0.1 mol), Bisphenol A (0.1 mol), and an excess of finely powdered anhydrous potassium carbonate (0.12 mol).
-
Solvent Addition: Add anhydrous DMAc to achieve a monomer concentration of approximately 20% (w/v) and an equivalent volume of toluene to act as an azeotroping agent.
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process for 4-6 hours to ensure the removal of all water.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-170°C to initiate polymerization. The viscosity of the solution will increase as the polymer chains grow. Maintain the reaction at this temperature for 12-24 hours under a constant nitrogen purge.
-
Polymer Precipitation and Purification:
-
Cool the viscous polymer solution to room temperature and dilute with additional DMAc if necessary.
-
Slowly pour the polymer solution into a large volume of vigorously stirred methanol to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration using a Buchner funnel.
-
Wash the polymer repeatedly with hot deionized water to remove inorganic salts, followed by a final wash with methanol.
-
-
Drying: Dry the purified polymer in a vacuum oven at 100°C for 24 hours or until a constant weight is achieved.
Protocol 2: Characterization of the Synthesized F-PAEK
1. Structural Characterization (FT-IR and NMR Spectroscopy):
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum of a thin polymer film cast from a suitable solvent (e.g., chloroform). Confirm the formation of the ether linkage (Ar-O-Ar stretch, ~1240 cm⁻¹) and the presence of the carbonyl group (C=O stretch, ~1650 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Confirm the incorporation of both monomers by identifying the characteristic aromatic and aliphatic protons.
-
¹³C NMR: Identify the carbon signals corresponding to the polymer backbone, including the ether and carbonyl carbons.
-
¹⁹F NMR: Confirm the successful substitution at the fluorine positions. The absence of the starting monomer signal and the appearance of new signals will indicate polymer formation.
-
2. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer by GPC. Use a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) as the mobile phase and polystyrene standards for calibration.
3. Thermal Properties Analysis (TGA and DSC):
-
Thermogravimetric Analysis (TGA): Analyze the thermal stability of the polymer by heating a sample from room temperature to 800°C under a nitrogen atmosphere at a heating rate of 10°C/min. Determine the decomposition temperature (Td).
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer by heating a sample under a nitrogen atmosphere, typically through two heating and cooling cycles to erase thermal history.
Visualizations
Caption: Proposed reaction scheme for the synthesis of a novel F-PAEK.
Caption: Workflow for the synthesis and characterization of F-PAEK.
References
- 1. Synthesis of fluorinated polyethylene of different topologies via insertion polymerization with semifluorinated acrylates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. EP3438085A1 - Process for producing polyether ketone ketone - Google Patents [patents.google.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. amt.tstu.ru [amt.tstu.ru]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Chloro-4',5'-difluoroacetophenone
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2'-Chloro-4',5'-difluoroacetophenone, a key intermediate in the production of various pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method is the Friedel-Crafts acylation of 1-chloro-3,4-difluorobenzene with acetyl chloride.[1] This reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
Low yields in this Friedel-Crafts acylation can stem from several factors. The primary areas to investigate are the quality of reagents and the reaction conditions. For a systematic approach to troubleshooting, refer to the troubleshooting guide below. A significant improvement in yield can often be achieved by switching to an ionic liquid-based catalytic system, which has been reported to increase yields to as high as 98.1%.
Q3: What are the advantages of using an ionic liquid catalyst over traditional Lewis acids like AlCl₃?
Ionic liquid catalysts offer several advantages, including:
-
Higher Yields: Reported yields are significantly higher than with traditional methods.
-
Simpler Work-up: The product can often be isolated by simple distillation directly from the reaction mixture.
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Reduced Waste: These systems can reduce the generation of acidic aqueous waste, which is a common issue with AlCl₃.
-
Milder Reaction Conditions: The reaction can often be carried out at or near room temperature.
Q4: What are the expected byproducts in this synthesis?
While the Friedel-Crafts acylation is generally regioselective, the formation of isomeric products is possible, although typically in small amounts. The primary byproduct concerns are often related to unreacted starting materials or the formation of complexes between the product and the Lewis acid catalyst. In similar reactions, the formation of di-acylated or di-chlorinated products can occur, especially if the reaction temperature is not well-controlled.
Q5: How can I purify the final product?
The most common purification method for this compound is vacuum distillation.[1] For higher purity, recrystallization or column chromatography can be employed. An HPLC method has also been described for the analysis and purification of similar compounds, which could be adapted for this product.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst: Aluminum chloride is highly sensitive to moisture. | Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware is thoroughly dried before use. |
| Insufficient Catalyst: The ketone product forms a complex with AlCl₃, requiring a stoichiometric amount. | Use at least a 1:1 molar ratio of AlCl₃ to acetyl chloride. An excess of AlCl₃ (e.g., 1.5 equivalents) may be beneficial.[1] | |
| Low Reaction Temperature: The activation energy for the reaction may not be reached. | While the initial addition of reagents should be done at a low temperature to control the exothermic reaction, the reaction mixture should be allowed to warm to room temperature and then heated to ensure completion. A literature procedure specifies stirring at 120°C for 2 hours.[1] | |
| Formation of a Tar-like Substance | Reaction Temperature Too High: Excessive heat can lead to polymerization and degradation of starting materials and products. | Maintain careful control over the reaction temperature, especially during the exothermic addition of reagents. Use an ice bath to moderate the initial reaction temperature. |
| Difficult Product Isolation (Emulsion during work-up) | Incomplete Quenching: The aluminum chloride-ketone complex has not been fully hydrolyzed. | Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. The addition of concentrated hydrochloric acid to the ice can aid in breaking the complex. |
Data Presentation
Comparison of Catalytic Systems
| Catalyst System | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Aluminum Chloride (AlCl₃) | 1-chloro-3,4-difluorobenzene, Acetyl chloride | 20-40°C addition, then 120°C for 2h | 82 | [1] |
| Ionic Liquid ([emim]Cl-0.75AlCl₃) | Fluorobenzene, Chloroacetyl chloride | Room temperature, 30 min | 96.65 | [3] |
| Ionic Liquid (undisclosed) | Fluorobenzene, Chloroacetyl chloride | 0-30°C, 20-50 min | up to 98.1 | [3] |
Note: Data for ionic liquid systems are based on the synthesis of a closely related compound, 2-chloro-4'-fluoroacetophenone, and are presented to illustrate the potential for yield improvement.
Experimental Protocols
Protocol 1: Standard Synthesis using Aluminum Chloride[1]
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Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, prepare a mixture of 29.7g (0.2 mol) of 1-chloro-3,4-difluorobenzene and 40.0g (0.3 mol) of anhydrous aluminum chloride.
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Reagent Addition: While maintaining the temperature between 20°C and 40°C, slowly add 23.6g (0.3 mol) of acetyl chloride to the mixture.
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Reaction: After the addition is complete, heat the mixture and stir at 120°C for 2 hours.
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Work-up: While still hot, carefully pour the reaction mixture onto 250g of crushed ice.
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Extraction: Extract the resulting oil with chloroform. Combine the organic extracts and wash with water.
-
Purification: Distill the organic phase under reduced pressure to obtain this compound. The boiling point is reported as 65°C-67°C at 4-5 mmHg.
Protocol 2: High-Yield Synthesis using Ionic Liquid (Adapted)[3]
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Reaction Setup: In a 500 mL reaction flask, charge 98g (1.02 mol) of fluorobenzene and 273.3g (0.5 mol) of the ionic liquid [emim]Cl-0.75AlCl₃.
-
Reagent Addition: At room temperature (approx. 25°C), add 113g (1 mol) of chloroacetyl chloride dropwise.
-
Reaction: After the addition is complete, continue to stir the mixture for 30 minutes.
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Purification: Raise the temperature to 130°C and perform a vacuum distillation at 10 mmHg to collect the product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of the synthesis.
References
Technical Support Center: Purification of Crude 2'-Chloro-4',5'-difluoroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2'-Chloro-4',5'-difluoroacetophenone. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective methods for the purification of crude this compound are reduced pressure distillation, recrystallization, and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in my crude this compound sample?
A2: If the crude product is synthesized via Friedel-Crafts acylation of 1-chloro-3,4-difluorobenzene, common impurities may include:
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Unreacted starting materials: 1-chloro-3,4-difluorobenzene and acetyl chloride.
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Polysubstituted byproducts: Di-acylated products.
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Isomeric products: Other regioisomers of the acylated product.
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Residual catalyst: Aluminum chloride (if used).
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Solvent residues: From the reaction and workup steps.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be effectively determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical HPLC method would utilize a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water.
Purification Troubleshooting Guides
Reduced Pressure Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Bumping or Unstable Boiling | - Uneven heating.- Insufficient agitation.- Lack of boiling chips or a stir bar. | - Use a heating mantle with a stirrer for even heat distribution.- Add fresh boiling chips or a magnetic stir bar before starting the distillation.- Ensure a proper vacuum is applied gradually. |
| Product Solidifying in Condenser | - The boiling point of the compound is close to its melting point.- Cooling water is too cold. | - Use a heating tape on the condenser, set to a temperature just above the melting point of the product.- Increase the temperature of the cooling water slightly. |
| Poor Separation from Impurities | - Boiling points of the product and impurities are too close.- Inefficient distillation column. | - Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.- Optimize the distillation pressure to maximize the boiling point difference. |
| Low Yield | - Product loss due to hold-up in the apparatus.- Thermal decomposition of the product. | - Use a smaller distillation apparatus for small-scale purifications.- Ensure the distillation is performed at the lowest possible temperature by using a good vacuum. |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is being cooled too rapidly. | - Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No Crystal Formation | - The solution is not supersaturated.- The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Try a different solvent or a mixture of solvents. |
| Low Recovery of Pure Product | - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow sufficient time for crystallization at low temperature.- Wash the filtered crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation (Overlapping Peaks) | - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column. | - Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A common starting point for aromatic ketones is a hexane/ethyl acetate or hexane/diethyl ether solvent system.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or channels. |
| Cracked or Channeled Column Bed | - The silica gel was not properly slurried or settled.- The column ran dry. | - Repack the column carefully.- Always keep the silica gel bed covered with the mobile phase. |
| Product Elutes Too Quickly or Too Slowly | - The mobile phase is too polar or not polar enough. | - Adjust the solvent polarity. Increase the proportion of the more polar solvent to speed up elution, or decrease it to slow down elution. |
| Streaking or Tailing of Bands | - The compound is too soluble in the mobile phase.- The sample was loaded in a solvent that was too strong. | - Decrease the polarity of the mobile phase.- Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading. |
Experimental Protocols
Reduced Pressure Distillation Protocol
A synthesis of this compound reports a boiling point of 65°C-67°C at a pressure of 4-5 mmHg, with a yield of 82%.[1]
Procedure:
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Assemble a standard reduced pressure distillation apparatus.
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Place the crude this compound in the distillation flask with a magnetic stir bar.
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Gradually apply vacuum to the system.
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Once the desired pressure is stable, begin heating the distillation flask.
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Collect the fraction that distills at the expected boiling point range.
Recrystallization Protocol (General Guidance)
A suitable solvent for the recrystallization of a ketone like this compound would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Solvent Selection Table (Suggested Starting Points)
| Solvent/Solvent System | Rationale |
| Ethanol/Water | The compound may be soluble in hot ethanol and less soluble upon the addition of water. |
| Hexane/Ethyl Acetate | A non-polar/polar solvent mixture allows for fine-tuning of solubility. |
| Isopropanol | A common solvent for recrystallizing moderately polar organic compounds. |
Procedure:
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Dissolve the crude product in a minimal amount of the chosen hot solvent.
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If necessary, hot filter the solution to remove any insoluble impurities.
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Allow the solution to cool slowly to room temperature.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
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Dry the crystals under vacuum.
Column Chromatography Protocol (General Guidance)
Parameters:
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh for flash chromatography). |
| Mobile Phase | A gradient of hexane and ethyl acetate (or diethyl ether). Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. |
Procedure:
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Pack a chromatography column with a slurry of silica gel in the initial mobile phase.
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Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial mobile phase).
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Load the sample onto the top of the silica gel bed.
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Begin eluting with the mobile phase, starting with low polarity and gradually increasing it.
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Collect fractions and monitor them by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent to obtain the purified product.
Visualizing Workflows
Caption: Workflow for purification by reduced pressure distillation.
Caption: Step-by-step recrystallization workflow.
Caption: Column chromatography experimental workflow.
References
Identifying common side products in 2'-Chloro-4',5'-difluoroacetophenone synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Chloro-4',5'-difluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[1] This involves reacting 1-chloro-3,4-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1]
Q2: I am observing multiple product spots on my TLC analysis of the crude reaction mixture. What are the likely side products?
A2: The most probable side products in this synthesis are positional isomers of the desired product. The formation of these isomers is governed by the regioselectivity of the Friedel-Crafts acylation on the 1-chloro-3,4-difluorobenzene starting material. The chloro and fluoro substituents are ortho-, para-directing groups, which can lead to the formation of other isomers in addition to the desired this compound.
Q3: Can you elaborate on the specific isomeric side products that might be formed?
A3: Yes. Besides the target molecule, the following positional isomers are the most common impurities arising from the reaction:
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3'-Chloro-4',5'-difluoroacetophenone: This isomer results from the acylation at the position ortho to the chloro group and para to one of the fluoro groups.
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2'-Chloro-3',6'-difluoroacetophenone: This isomer is formed when acylation occurs at the position para to the chloro group and ortho to a fluoro group.
The relative abundance of these isomers can vary depending on the specific reaction conditions employed.
Q4: How can I minimize the formation of these isomeric side products?
A4: Optimizing the reaction conditions is crucial for maximizing the yield of the desired product and minimizing impurities. Key parameters to control include:
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Temperature: Running the reaction at a controlled, and often lower, temperature can enhance the selectivity for the desired isomer.
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Rate of Addition: A slow, controlled addition of the acetyl chloride to the reaction mixture can help to prevent localized overheating and improve selectivity.
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Catalyst Stoichiometry: While Friedel-Crafts acylation typically requires a stoichiometric amount of the Lewis acid catalyst, using a slight excess may be necessary to drive the reaction to completion.[2] However, large excesses should be avoided as this can sometimes lead to increased side product formation.
Q5: Is polysubstitution a significant concern in this synthesis?
A5: Polysubstitution, where more than one acetyl group is added to the aromatic ring, is generally not a major issue in Friedel-Crafts acylation reactions. The acetyl group is an electron-withdrawing group that deactivates the aromatic ring, making it less susceptible to further acylation. This is a key advantage of Friedel-Crafts acylation over Friedel-Crafts alkylation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Ensure the use of anhydrous aluminum chloride and dry solvents, as the catalyst is highly moisture-sensitive. Consider increasing the reaction time or temperature moderately. |
| Suboptimal reaction temperature. | Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity. | |
| High Percentage of Isomeric Impurities | Lack of regioselectivity. | Control the reaction temperature carefully, as lower temperatures often favor the formation of one isomer over others. Ensure a slow and steady addition of the acetyl chloride. |
| Difficult Purification | Close boiling points of isomers. | Employ fractional distillation under reduced pressure for separation. Alternatively, preparative chromatography (e.g., HPLC or column chromatography) may be necessary for achieving high purity. |
Experimental Protocol: Friedel-Crafts Acylation for this compound Synthesis
This protocol is a generalized procedure based on established methods.[1] Researchers should adapt it as necessary for their specific laboratory conditions and scale.
Materials:
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1-chloro-3,4-difluorobenzene
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Ice
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Chloroform (or other suitable organic solvent)
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Water
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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To a reaction vessel equipped with a stirrer and a dropping funnel, add 1-chloro-3,4-difluorobenzene (0.2 mol) and anhydrous aluminum chloride (0.3 mol).
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Cool the mixture and add acetyl chloride (0.3 mol) dropwise while maintaining the temperature between 20°C and 40°C.
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After the addition is complete, heat the reaction mixture to 120°C and stir for 2 hours.
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After the reaction is complete, carefully pour the hot mixture onto crushed ice (250 g) to quench the reaction and decompose the aluminum chloride complex.
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Extract the aqueous layer with chloroform.
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Combine the organic extracts and wash with water.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and concentrate the solvent under reduced pressure.
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Purify the crude product by vacuum distillation to obtain this compound.
Reaction Pathway and Side Product Formation
Caption: Main reaction pathway for the synthesis of this compound and the formation of common isomeric side products.
References
Optimizing reaction conditions for the Friedel-Crafts synthesis of 2'-Chloro-4',5'-difluoroacetophenone
Technical Support Center: Synthesis of 2'-Chloro-4',5'-difluoroacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful synthesis of this compound via Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound? A1: The synthesis is typically achieved through a Friedel-Crafts acylation reaction.[1][2] This involves reacting 1-chloro-3,4-difluorobenzene with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3] The acetyl group is introduced onto the aromatic ring to form the desired ketone.
Q2: Why is a stoichiometric amount of aluminum chloride (AlCl₃) required in this acylation? A2: Unlike Friedel-Crafts alkylation where the catalyst is regenerated, acylation requires at least a stoichiometric amount (1:1 molar ratio or slightly more) of AlCl₃.[1][4] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[1][4][5] This complex deactivates the catalyst, preventing it from participating further in the reaction. An aqueous workup is required to break this complex and isolate the ketone product.[1]
Q3: What are the primary safety concerns when performing this synthesis? A3: The reagents used are hazardous. Anhydrous aluminum chloride reacts violently with water and is corrosive.[6] Acetyl chloride is also corrosive and moisture-sensitive.[6] The reaction can be highly exothermic, so controlled addition of reagents and temperature management are crucial.[6][7] It is essential to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and ensure all glassware is scrupulously dried to prevent uncontrolled reactions.[4]
Q4: What are the likely isomeric side products? A4: The substitution pattern on the starting material, 1-chloro-3,4-difluorobenzene, directs the position of acylation. The chloro and fluoro groups are ortho, para-directing. The primary product, this compound, results from acylation at the position para to the chlorine atom. However, other isomers resulting from acylation at different positions on the ring can form as minor impurities, which may necessitate purification steps like distillation or chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis in a direct question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction resulted in a very low yield or failed completely. What are the most common causes? A: Several factors can lead to poor outcomes. The most frequent issues are:
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Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Any water in the reagents, solvent, or on the glassware will hydrolyze and deactivate the catalyst.[4][5] Always use freshly opened anhydrous AlCl₃ and flame- or oven-dried glassware under an inert atmosphere.
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Insufficient Catalyst: As the ketone product complexes with AlCl₃, using less than a full molar equivalent of the catalyst will result in an incomplete reaction.[4][5] A slight excess of AlCl₃ is often recommended.
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Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. One reported procedure involves heating the mixture to 120°C for two hours to ensure the reaction goes to completion.[3] If the temperature is too low, the reaction will be sluggish.
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Impure Reagents: The purity of the 1-chloro-3,4-difluorobenzene and acetyl chloride is critical. Impurities can interfere with the catalyst and lead to side reactions.
Problem 2: The Reaction Mixture Turned Dark Brown or Black
Q: My reaction mixture became very dark and viscous, suggesting charring. What went wrong? A: Darkening or charring is typically a sign of decomposition, which can be caused by:
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Uncontrolled Exotherm: The initial mixing of AlCl₃ with the acylating agent is highly exothermic.[6] If the reagents are mixed too quickly or without adequate cooling, the temperature can rise uncontrollably, leading to decomposition of the starting materials and product. Reagents should be added slowly at a reduced temperature (e.g., in an ice bath).[4][6]
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Excessively High Reaction Temperature: While heating may be necessary, prolonged exposure to very high temperatures can cause degradation. The optimal temperature should be carefully maintained. A literature example specifies heating at 120°C.[3]
Problem 3: Difficulties During Work-up and Purification
Q: I am struggling to isolate a pure product after the reaction. What can I do? A: Work-up challenges are common in Friedel-Crafts reactions. Consider the following:
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Incomplete Quenching: The AlCl₃-ketone complex must be fully hydrolyzed. This is typically done by carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl.[4][6] Insufficient quenching can lead to product loss and emulsions during extraction.
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Emulsion Formation: Emulsions can form during the aqueous extraction phase. To break them, try adding brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
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Purification Strategy: The crude product is often impure. Purification via vacuum distillation is an effective method for removing non-volatile impurities and any unreacted starting material.[3] The boiling point of this compound is reported as 65°C-67°C at 4-5 mmHg.[3]
| Troubleshooting Summary | |
| Issue | Potential Cause |
| Low or No Yield | Moisture deactivating the AlCl₃ catalyst. |
| Insufficient amount of AlCl₃ catalyst. | |
| Reaction temperature too low or time too short. | |
| Charring/Darkening | Uncontrolled exothermic reaction. |
| Reaction temperature is too high. | |
| Difficult Work-up | Incomplete hydrolysis of the AlCl₃ complex. |
| Impure final product. |
Experimental Protocols & Data
General Synthesis Protocol
The following protocol is based on a documented synthesis of this compound.[3]
1. Reagent Preparation & Setup:
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Ensure all glassware is oven- or flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
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In a reaction flask equipped with a stirrer, dropping funnel, and reflux condenser, add 1-chloro-3,4-difluorobenzene and anhydrous aluminum chloride.
2. Reaction Execution:
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Begin stirring the mixture.
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Slowly add acetyl chloride dropwise to the flask, maintaining the temperature between 20°C and 40°C.
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After the addition is complete, heat the reaction mixture to 120°C and maintain this temperature with vigorous stirring for 2 hours.
3. Work-up and Isolation:
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After 2 hours, allow the mixture to cool slightly.
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While still hot, carefully and slowly pour the reaction mixture onto 250g of crushed ice.[3] This step is highly exothermic and should be performed with caution in a large beaker.
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Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or dichloromethane).[3][6]
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Combine the organic extracts and wash them with water.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
4. Purification:
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude oil by vacuum distillation to obtain this compound.
| Example Reaction Conditions | |
| Parameter | Value |
| 1-chloro-3,4-difluorobenzene | 29.7 g (0.2 mol) |
| Acetyl Chloride | 23.6 g (0.3 mol) |
| Aluminum Chloride | 40.0 g (0.3 mol) |
| Molar Ratio (Substrate:Acyl Chloride:AlCl₃) | 1 : 1.5 : 1.5 |
| Addition Temperature | 20-40 °C |
| Reaction Temperature | 120 °C |
| Reaction Time | 2 hours |
| Reported Yield | 82% (31.2 g) |
| Product Boiling Point | 65-67 °C / 4-5 mmHg |
| (Data sourced from Zhang C, et al., 2003)[3] |
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and troubleshooting logic.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting logic for low product yield.
Caption: Simplified Friedel-Crafts acylation mechanism.
References
Technical Support Center: Troubleshooting Reactions with 2'-Chloro-4',5'-difluoroacetophenone
Welcome to the technical support center for 2'-Chloro-4',5'-difluoroacetophenone. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions involving this key intermediate.
Frequently Asked Questions (FAQs)
Synthesis of this compound
Q1: I am getting a low yield during the Friedel-Crafts acylation of 1-chloro-3,4-difluorobenzene. What are the common causes and how can I improve it?
A1: Low yields in the Friedel-Crafts acylation to produce this compound can stem from several factors. Here is a systematic troubleshooting approach:
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Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reactants or solvent will deactivate the catalyst, leading to a significant drop in yield.
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Solution: Ensure all glassware is thoroughly dried (oven-dried or flame-dried). Use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃.
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Catalyst Activity: The quality and activity of the AlCl₃ are crucial.
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Solution: Use a fresh, high-purity batch of AlCl₃. Avoid using old or discolored catalyst. The amount of catalyst is also important; a stoichiometric amount or a slight excess relative to the acetyl chloride is typically required because both the reactant and the product can form complexes with the Lewis acid.[1]
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Reaction Temperature: While the reaction requires heating to proceed at a reasonable rate, excessively high temperatures can lead to side reactions and decomposition.[2]
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Solution: Maintain the reaction temperature as specified in the protocol, typically around 120°C.[2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid prolonged heating once the reaction is complete.
-
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Purity of Starting Materials: Impurities in the 1-chloro-3,4-difluorobenzene or acetyl chloride can interfere with the reaction.
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Solution: Use starting materials of the highest possible purity. If necessary, distill the starting materials before use.
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Q2: I am observing the formation of multiple isomers in my reaction mixture. How can I control the regioselectivity and purify the desired this compound?
A2: The formation of isomers is a common challenge in electrophilic aromatic substitution reactions. In the Friedel-Crafts acylation of 1-chloro-3,4-difluorobenzene, the directing effects of the chloro and fluoro substituents determine the position of the incoming acetyl group. Both chlorine and fluorine are ortho-, para-directing groups, but they are also deactivating.[3]
The primary directing influence comes from the positions of the substituents on the starting material, 1-chloro-3,4-difluorobenzene. The desired product, this compound, is formed by acylation at the position ortho to the chlorine and meta to the two fluorine atoms. Other isomers can also be formed.
-
Controlling Regioselectivity:
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The regioselectivity is primarily governed by the electronic and steric effects of the substituents. While difficult to alter significantly, ensuring a well-controlled reaction temperature and using a suitable Lewis acid can help favor the thermodynamically more stable product.
-
-
Purification of Isomers:
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Distillation: As a first step, fractional distillation under reduced pressure can be effective in separating isomers with different boiling points.[2]
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a powerful technique for purification.
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Chromatography: For high purity requirements, column chromatography is the most effective method.
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HPLC: Reversed-phase High-Performance Liquid Chromatography (HPLC) using a C18 or a Phenyl-Hexyl column can be used to separate positional isomers. The mobile phase composition (typically a mixture of acetonitrile or methanol and water/buffer) and pH are critical parameters to optimize for good resolution.[4]
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GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical technique to identify and quantify the different isomers present in the reaction mixture.[5]
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-
Reactions Involving this compound
Q3: I am having trouble with the haloform reaction to convert this compound to 2-chloro-4,5-difluorobenzoic acid. What are the key parameters to control?
A3: The haloform reaction is a reliable method for converting methyl ketones to carboxylic acids.[6] For the conversion of this compound, the following points are crucial:
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Stoichiometry of Reagents: The reaction requires a sufficient excess of both the base (e.g., sodium hypochlorite or sodium hydroxide) and the halogenating agent.[2]
-
Reaction Temperature: The reaction is typically performed under reflux to ensure it goes to completion.[2]
-
Work-up Procedure: Acidification of the reaction mixture is a critical step to precipitate the carboxylic acid product. The pH should be carefully adjusted to around 1.[2]
-
Potential Side Reactions: Incomplete oxidation can lead to the formation of α-halo ketones as byproducts. Ensure adequate reaction time and temperature to drive the reaction to completion.
Q4: I am performing an aldol condensation with this compound and an aldehyde, but I am getting a low yield of the desired crossed-aldol product and significant self-condensation of the aldehyde.
A4: Crossed-aldol condensations can be challenging due to competing self-condensation reactions.[7] Here’s how to troubleshoot:
-
Reactivity Differences: Aldehydes are generally more reactive electrophiles than ketones.[8] this compound is a ketone and its enolate formation might be slower. The electron-withdrawing chloro and difluoro groups can increase the acidity of the α-protons, facilitating enolate formation, but can also decrease the nucleophilicity of the enolate.
-
Optimizing Reaction Conditions:
-
Order of Addition: To minimize self-condensation of the aldehyde, slowly add the aldehyde to a mixture of the this compound and the base. This keeps the concentration of the enolizable aldehyde low.
-
Choice of Base: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to pre-form the enolate of the acetophenone derivative before the addition of the aldehyde. This is known as a directed aldol reaction and provides excellent control.
-
Temperature Control: Running the reaction at low temperatures (e.g., -78 °C for directed aldol reactions) can help control the reaction and minimize side products.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₈H₅ClF₂O | [2] |
| Molar Mass | 190.57 g/mol | [2] |
| Boiling Point | 65-67 °C at 4-5 mmHg | [2] |
| Synthesis Yield (Typical) | 82% | [2] |
| Haloform Reaction Yield (Typical) | 85.1% | [2] |
Experimental Protocols
Synthesis of this compound (Friedel-Crafts Acylation)
This protocol is based on a documented laboratory procedure.[2]
Materials:
-
1-chloro-3,4-difluorobenzene (0.2 mol)
-
Acetyl chloride (0.3 mol)
-
Anhydrous aluminum chloride (0.3 mol)
-
Chloroform
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, prepare a mixture of 1-chloro-3,4-difluorobenzene and anhydrous aluminum chloride.
-
At a temperature of 20°C to 40°C, slowly add acetyl chloride to the mixture.
-
After the addition is complete, stir the mixture at 120°C for 2 hours.
-
While still hot, carefully pour the reaction mixture onto 250g of ice.
-
Extract the separated oil with chloroform.
-
Wash the combined organic extracts with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Synthesis of 2-chloro-4,5-difluorobenzoic acid (Haloform Reaction)
This protocol is based on a documented laboratory procedure.[2]
Materials:
-
This compound (0.1 mol)
-
12% Sodium hypochlorite solution (0.4 mol)
-
Concentrated hydrochloric acid
-
Dichloromethane
Procedure:
-
In a round-bottom flask, add this compound to the sodium hypochlorite solution.
-
Heat the mixture under reflux for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid dropwise until the pH of the solution is 1.
-
Dissolve the formed white crystals in dichloromethane.
-
Separate the aqueous phase and extract it twice with dichloromethane.
-
Combine all organic phases and evaporate the solvent to obtain the white crystals of 2-chloro-4,5-difluorobenzoic acid.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
Caption: Strategies to improve yield in crossed-aldol condensation reactions.
References
- 1. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 6. Haloform Reaction [organic-chemistry.org]
- 7. Separation of 2,4’-Dichloroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Challenges in the scale-up synthesis of 2'-Chloro-4',5'-difluoroacetophenone
Welcome to the Technical Support Center for the synthesis of 2'-Chloro-4',5'-difluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent industrial method for synthesizing this compound is the Friedel-Crafts acylation of 1-chloro-3,4-difluorobenzene with acetyl chloride.[1] This reaction typically employs a Lewis acid catalyst, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[1] The reaction is valued for its directness and relatively high yields.
Q2: What are the primary challenges when scaling up the Friedel-Crafts acylation for this synthesis?
A2: Scaling up this synthesis presents several key challenges:
-
Stoichiometric Catalyst Requirement: The ketone product forms a complex with AlCl₃, necessitating the use of at least stoichiometric amounts of the catalyst, which can complicate work-up and waste disposal on a large scale.
-
Moisture Sensitivity: Anhydrous aluminum chloride is highly sensitive to moisture. Any water present in the reactants or solvent will deactivate the catalyst, leading to a significant drop in yield or complete reaction failure. Maintaining strictly anhydrous conditions is critical during scale-up.
-
Exothermic Reaction: The Friedel-Crafts acylation is an exothermic reaction. Proper heat management is crucial on a larger scale to prevent runaway reactions and the formation of byproducts.
-
Work-up and Waste Disposal: The quenching of the reaction mixture with water generates large volumes of acidic aqueous waste containing aluminum salts, which requires careful handling and disposal.
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Common impurities can include:
-
Unreacted Starting Materials: Residual 1-chloro-3,4-difluorobenzene and acetyl chloride.
-
Isomeric Products: Although the acylation is generally regioselective, trace amounts of other isomers may form.
-
Di-acylated Products: Under certain conditions, a second acylation on the aromatic ring can occur, though this is less common due to the deactivating effect of the acetyl group.
-
Byproducts from Side Reactions: Impurities can arise from the degradation of reagents or solvent, especially if the reaction temperature is not well-controlled.
Q4: How can the purity of the final product be enhanced on a larger scale?
A4: On an industrial scale, purification is often achieved through vacuum distillation.[1] For highly pure product, techniques like melt crystallization can be employed to enrich the desired isomer and remove impurities.[2]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Recommendation |
| Moisture in the reaction | Ensure all glassware is thoroughly dried before use. Use anhydrous grade solvents and reagents. Handle anhydrous aluminum chloride in a dry, inert atmosphere (e.g., under nitrogen or argon). |
| Inactive Catalyst | Use a fresh, high-quality batch of anhydrous aluminum chloride. Avoid prolonged exposure of the catalyst to air. |
| Insufficient Catalyst | In Friedel-Crafts acylation, the catalyst forms a complex with the ketone product. Ensure at least a stoichiometric amount of AlCl₃ is used relative to the acetyl chloride. |
| Low Reaction Temperature | While initial addition may be done at a lower temperature to control the exotherm, ensure the reaction is heated to the optimal temperature (e.g., 120°C) for a sufficient duration to drive the reaction to completion.[1] |
| Poor Quality Reagents | Use high-purity 1-chloro-3,4-difluorobenzene and freshly distilled acetyl chloride. Impurities in the starting materials can inhibit the reaction. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Recommendation |
| Reaction Temperature Too High | Overheating can lead to charring and the formation of degradation products. Implement a controlled heating and cooling system to maintain the optimal reaction temperature. |
| Incorrect Stoichiometry | An excess of acetyl chloride can potentially lead to di-acylation or other side reactions. Carefully control the stoichiometry of the reactants. |
| Prolonged Reaction Time | While the reaction needs sufficient time to go to completion, excessively long reaction times at high temperatures can promote byproduct formation. Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) to determine the optimal reaction time. |
Data Presentation
Table 1: Representative Reaction Parameters and Yield
| Parameter | Value | Reference |
| Substrate | 1-chloro-3,4-difluorobenzene | [1] |
| Acylating Agent | Acetyl chloride | [1] |
| Catalyst | Aluminum chloride (AlCl₃) | [1] |
| Molar Ratio (Substrate:Acylating Agent:Catalyst) | 1 : 1.5 : 1.5 | [1] |
| Reaction Temperature | 120°C | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | 82% | [1] |
| Boiling Point | 65°C - 67°C / 4-5 mmHg | [1] |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 1-chloro-3,4-difluorobenzene
Materials:
-
1-chloro-3,4-difluorobenzene (0.2 mol)
-
Acetyl chloride (0.3 mol)
-
Anhydrous aluminum chloride (0.3 mol)
-
Chloroform
-
Ice
-
Water
-
Dichloromethane
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 1-chloro-3,4-difluorobenzene (29.7g, 0.2 mol) and anhydrous aluminum chloride (40.0g, 0.3 mol).
-
With stirring, slowly add acetyl chloride (23.6g, 0.3 mol) to the mixture, maintaining the temperature between 20°C and 40°C.
-
After the addition is complete, heat the mixture to 120°C and stir for 2 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the hot reaction mixture onto 250g of ice.
-
Extract the resulting oil with chloroform.
-
Combine the organic extracts and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound (boiling point: 65°C-67°C at 4-5 mmHg).[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Effective removal of aluminum chloride catalyst post-synthesis of 2'-Chloro-4',5'-difluoroacetophenone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of aluminum chloride (AlCl₃) catalyst following the Friedel-Crafts acylation synthesis of 2'-Chloro-4',5'-difluoroacetophenone.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification stages of the this compound synthesis, specifically focusing on the removal of the aluminum chloride catalyst.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Violent/Uncontrolled Reaction During Quenching | The reaction of residual AlCl₃ with water is highly exothermic. | Ensure the reaction mixture is cooled in an ice bath before quenching. Slowly add the reaction mixture to a vigorously stirred slurry of crushed ice and water. Never add water directly to the reaction mixture.[1] |
| Formation of a Thick, Unstirrable Precipitate | Precipitation of aluminum salts (e.g., aluminum hydroxide, Al(OH)₃) in the aqueous layer.[2][3] | After the initial quench, add dilute hydrochloric acid (HCl) to the mixture to dissolve the aluminum salts by forming soluble aluminum chloride species.[1] |
| Persistent Emulsion Formation During Extraction | Finely divided aluminum salts or other impurities at the interface between the organic and aqueous layers.[1] | Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl to break the emulsion. If the emulsion persists, filtration through a pad of Celite may be necessary.[1] |
| Low Product Yield After Workup | Incomplete extraction of the product from the aqueous layer. Product complexed with residual aluminum salts. | Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Ensure complete dissolution of aluminum salts with an acidic wash before extraction. |
| Product Contaminated with Aluminum Salts | Inadequate washing of the organic layer. | After separation, wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the Friedel-Crafts reaction mixture with ice-cold water?
A1: The quenching process serves two primary purposes: to halt the reaction and to decompose the aluminum chloride catalyst, which forms a complex with the ketone product.[1][4] The reaction between AlCl₃ and water is extremely exothermic.[1] Using crushed ice or ice-cold water helps to safely manage the heat generated during the hydrolysis of AlCl₃, preventing the mixture from boiling and releasing corrosive HCl gas.[1][5]
Q2: What is the white, gelatinous precipitate that sometimes forms during the workup?
A2: The white, gelatinous precipitate is typically aluminum hydroxide (Al(OH)₃).[2][3] It forms when the aluminum chloride catalyst is hydrolyzed by water. This precipitate can be dissolved by adding a dilute acid, such as hydrochloric acid (HCl), which converts the insoluble hydroxide into soluble aluminum salts.[1]
Q3: Can I use a basic solution, like sodium bicarbonate, for the initial quench?
A3: It is not recommended to use a basic solution for the initial quench. The primary concern is controlling the highly exothermic hydrolysis of aluminum chloride.[1] An initial quench with ice water or dilute acid is the standard and safer procedure. A basic wash with a solution like sodium bicarbonate is typically used later in the workup process to neutralize any remaining acid after the aluminum salts have been dealt with.[1]
Q4: How can I tell if all the aluminum chloride has been removed?
A4: While direct analytical confirmation in a standard laboratory setting can be complex, successful removal is generally indicated by a clean separation of the organic and aqueous layers without the presence of emulsions or precipitates at the interface after the acidic and brine washes. Subsequent characterization of the purified product by techniques like NMR should show no evidence of aluminum-complexed species. A product that is over 100% yield by weight after drying is a strong indication of contamination with inorganic salts.[6]
Q5: What safety precautions should be taken during the quenching and workup process?
A5: The quenching and workup should always be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including an acid-resistant lab coat, chemical safety goggles, and gloves, is essential. The addition of the reaction mixture to the ice/water slurry should be done slowly and cautiously to control the exothermic reaction and the evolution of HCl gas.[1]
Experimental Protocol: Catalyst Removal
This protocol outlines a standard procedure for quenching the reaction and removing the aluminum chloride catalyst post-synthesis of this compound.
1. Preparation for Quenching:
-
In a separate, appropriately sized beaker, prepare a slurry of crushed ice and water (a 1:1 ratio by weight is effective).[1] Place this beaker in an ice bath to maintain a low temperature.
-
A general guideline is to use approximately 5 mL of quenching medium per gram of AlCl₃ used in the reaction.[1]
2. Quenching the Reaction:
-
Once the Friedel-Crafts acylation is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly and carefully, in a thin stream, pour the cold reaction mixture into the vigorously stirred ice-water slurry.[1] This step must be performed in a fume hood.
3. Dissolution of Aluminum Salts:
-
After the addition is complete and the initial exothermic reaction has subsided, slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) to the mixture.[1] Continue adding acid until any precipitated aluminum salts have dissolved and the aqueous layer is clear.
4. Liquid-Liquid Extraction:
-
Transfer the entire mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Collect the organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh organic solvent to ensure complete recovery of the product.
5. Washing the Organic Layer:
-
Combine all organic extracts in the separatory funnel.
-
Wash the combined organic layer sequentially with:
-
1 M HCl solution
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution (be cautious of gas evolution)
-
Saturated sodium chloride (brine) solution[1]
-
6. Drying and Solvent Removal:
-
Drain the washed organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound. Further purification, such as distillation or crystallization, may be required.
Data Summary Table
| Parameter | Recommended Value/Procedure | Rationale |
| Quenching Medium | Crushed Ice / Water Slurry (1:1 by weight) | To effectively absorb the heat from the exothermic hydrolysis of AlCl₃.[1] |
| Volume of Quenching Medium | ~5 mL per gram of AlCl₃ used | Ensures sufficient capacity to manage the exotherm.[1] |
| Acidic Wash | 1 M Hydrochloric Acid (HCl) | To dissolve precipitated aluminum salts (e.g., Al(OH)₃).[1] |
| Neutralizing Wash | Saturated Sodium Bicarbonate (NaHCO₃) Solution | To remove any residual HCl from the organic layer.[1] |
| Emulsion Breaking | Saturated Sodium Chloride (Brine) Solution | To increase the ionic strength of the aqueous phase and aid in layer separation.[1] |
Visual Workflow and Troubleshooting Diagrams
Caption: Experimental workflow for catalyst removal.
Caption: Troubleshooting decision tree for AlCl₃ removal.
References
Advanced analytical techniques for assessing the purity of 2'-Chloro-4',5'-difluoroacetophenone
This guide provides researchers, scientists, and drug development professionals with advanced analytical techniques, troubleshooting advice, and frequently asked questions for assessing the purity of 2'-Chloro-4',5'-difluoroacetophenone.
Section 1: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and quantifying any related impurities. A well-developed HPLC method can provide high resolution and sensitivity.
Frequently Asked Questions (HPLC)
Q1: What is a recommended starting HPLC method for this compound?
A1: A reverse-phase HPLC method is typically suitable for analyzing acetophenone derivatives.[1] A C18 column is a good starting point, paired with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.
Q2: How can I improve the peak shape?
A2: Poor peak shape (e.g., tailing or fronting) can be caused by several factors. Ensure your sample is fully dissolved in the mobile phase. If using a buffered mobile phase, check that the pH is appropriate for the analyte. Excessive injection volume can also lead to band broadening and distorted peaks.[2]
Q3: What should I do if I see unexpected peaks in my chromatogram?
A3: Unexpected peaks can be impurities from the synthesis, degradation products, or contaminants from the solvent or HPLC system. Potential impurities in the synthesis of this compound could arise from the starting materials, 1-chloro-3,4-difluorobenzene and acetyl chloride.[3] Use a Diode Array Detector (DAD) to check the UV spectrum of the unknown peak against your main compound. If the spectra differ, it is likely an impurity. Mass spectrometry (LC-MS) can be used for definitive identification.
Troubleshooting Guide (HPLC)
This guide addresses common HPLC issues encountered during the analysis of this compound.
| Issue | Possible Cause | Suggested Solution |
| High Backpressure | Blockage in the system (guard column, filters, or column). | Systematically remove components (start with the column) to locate the blockage. Replace the blocked component. |
| Fluctuating Baseline | Air bubbles in the pump or detector; insufficient mobile phase mixing. | Degas the mobile phase thoroughly.[4] Purge the pump to remove bubbles. |
| Shifting Retention Times | Change in mobile phase composition; column temperature fluctuation; column degradation. | Ensure mobile phase is prepared accurately. Use a column oven for stable temperature control.[4] If the column is old, replace it. |
| Ghost Peaks | Contamination in the injection system; impurities in the mobile phase; carryover from a previous injection. | Run a blank gradient (injecting only mobile phase). If peaks appear, clean the injector and use fresh, high-purity solvents. |
Experimental Protocol: RP-HPLC Purity Assay
This protocol outlines a standard reverse-phase HPLC method for purity analysis.
-
Instrumentation : HPLC system with a UV or DAD detector, C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation :
-
Phase A: Water with 0.1% Formic Acid.
-
Phase B: Acetonitrile with 0.1% Formic Acid.
-
Filter and degas both phases before use.
-
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
Gradient Elution : Start with a suitable ratio (e.g., 50:50 A:B), then run a gradient to increase the organic phase percentage to elute more non-polar impurities.
-
-
Sample Preparation :
-
Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of mobile phase (initial composition) to create a 100 µg/mL stock solution.
-
Dilute as needed to fall within the linear range of the detector.
-
-
Analysis :
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the sample solution.
-
Identify the peak for this compound based on its retention time.
-
Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
HPLC Workflow Diagram
Caption: A schematic of the typical HPLC analytical workflow.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities. It provides excellent separation and definitive mass identification of components.
Frequently Asked Questions (GC-MS)
Q1: What type of GC column is best for this analysis?
A1: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is generally effective for separating acetophenone derivatives and related compounds.
Q2: My compound appears to be degrading in the GC inlet. What can I do?
A2: Thermal degradation can occur for some compounds at high inlet temperatures.[5] Try lowering the inlet temperature in increments of 10-20 °C. If possible, use a split/splitless inlet and a faster injection to minimize the sample's residence time in the hot zone.
Q3: How do I interpret the mass spectrum for this compound?
A3: The mass spectrum will show a molecular ion peak (M+) and characteristic fragment ions. Key fragments would likely include the loss of the methyl group (M-15) and the loss of the acetyl group (M-43). The isotopic pattern of chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) will also be a key identifier.
Troubleshooting Guide (GC-MS)
| Issue | Possible Cause | Suggested Solution |
| No Peaks Detected | Syringe issue; incorrect inlet settings; leak in the system. | Verify injection by observing the solvent peak. Check for leaks using an electronic leak detector. Confirm inlet and oven temperature programs. |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or column; column contamination. | Use a deactivated inlet liner. Bake out the column at a high temperature (within its limit). Trim the first few centimeters off the column front. |
| Low Sensitivity | Contaminated ion source; low sample concentration; incorrect MS settings. | Tune the mass spectrometer. Clean the ion source if tuning fails or sensitivity remains low. Ensure sample concentration is adequate. |
Experimental Protocol: GC-MS Purity Assay
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole MS).
-
GC Conditions :
-
Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature : 250 °C.
-
Injection Mode : Split (e.g., 50:1 ratio).
-
Oven Program : Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions :
-
Ion Source Temperature : 230 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
-
Sample Preparation :
-
Prepare a 100 µg/mL solution of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
-
Analysis :
-
Inject the sample.
-
Identify the main peak and any impurity peaks.
-
Confirm the identity of the main peak by matching its mass spectrum with the expected fragmentation pattern.
-
Use the total ion chromatogram (TIC) to calculate purity via the area percent method.
-
Troubleshooting Logic for Unexpected GC-MS Peaks
Caption: A decision tree for troubleshooting unexpected GC-MS peaks.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).[6] ¹H, ¹³C, and ¹⁹F NMR are all relevant for this compound.
Frequently Asked Questions (NMR)
Q1: What key signals should I look for in the ¹H NMR spectrum?
A1: For this compound, you should expect to see a singlet for the methyl protons (–COCH₃) and signals in the aromatic region for the protons on the difluorophenyl ring. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the chloro and fluoro substituents.
Q2: Why is ¹⁹F NMR useful for this compound?
A2: ¹⁹F NMR is highly specific and sensitive for fluorine-containing compounds. It can confirm the presence and chemical environment of the two fluorine atoms on the aromatic ring. The presence of two distinct signals or a complex coupling pattern can provide valuable structural information and help identify isomers or related impurities.
Q3: Can I determine purity with NMR?
A3: Yes, Quantitative NMR (qNMR) is a powerful method for purity determination. It involves adding a certified internal standard of known purity and concentration to your sample. By comparing the integral of a specific signal from your compound to the integral of a signal from the standard, you can calculate the absolute purity of your material without needing a reference standard of the analyte itself.[7]
Experimental Protocol: NMR Analysis
-
Instrumentation : NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation :
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard like Tetramethylsilane (TMS) for referencing ¹H and ¹³C spectra.
-
-
Acquisition Parameters (General) :
-
¹H NMR : Standard single-pulse experiment. Ensure a sufficient relaxation delay (d1) for quantitative analysis (e.g., 5 times the longest T1).
-
¹³C NMR : Proton-decoupled experiment (e.g., zgpg30).
-
¹⁹F NMR : Proton-decoupled experiment.
-
-
Data Analysis :
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra (¹H to TMS at 0 ppm).
-
Integrate the signals and analyze chemical shifts and coupling constants to confirm the structure.
-
For purity, check for small peaks that do not correspond to the main structure. These represent impurities and their relative concentration can be estimated from the signal integrals.
-
Summary of Expected Analytical Data
| Technique | Parameter | Expected Value / Observation |
| HPLC | Retention Time | Dependent on specific method conditions (column, mobile phase, etc.). |
| Purity (Area %) | Typically >98% for a high-quality sample. | |
| GC-MS | Retention Time | Dependent on column and temperature program. |
| Key Mass Fragments (m/z) | Look for the molecular ion and fragments corresponding to the loss of CH₃, COCH₃, and Cl. The chlorine isotope pattern is a key feature. | |
| ¹H NMR | Chemical Shift (ppm) | Singlet for -CH₃ group (approx. 2.6 ppm); Aromatic protons in the 7.0-8.0 ppm region with complex splitting due to F-H coupling. |
| ¹⁹F NMR | Chemical Shift (ppm) | Two distinct signals in the typical aryl-fluoride region, coupled to each other and to adjacent protons. |
| ¹³C NMR | Chemical Shift (ppm) | Carbonyl carbon (~190-200 ppm); Methyl carbon (~25-30 ppm); Aromatic carbons showing C-F couplings. |
References
- 1. Separation of 2,4’-Dichloroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Page loading... [guidechem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. scirp.org [scirp.org]
- 6. emerypharma.com [emerypharma.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Spectroscopic analysis and structure confirmation of 2'-Chloro-4',5'-difluoroacetophenone
A Comparative Spectroscopic and Structural Analysis of Substituted Acetophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic analysis and structure confirmation of 2'-Chloro-4'-fluoroacetophenone. A comparative study is presented against other substituted acetophenones, namely 4'-fluoroacetophenone, 2',4'-dichloroacetophenone, and 2'-chloroacetophenone, to highlight the influence of substituent patterns on their spectral characteristics. All experimental data is supported by detailed methodologies.
Structural and Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for 2'-Chloro-4'-fluoroacetophenone and its selected alternatives.
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| 2'-Chloro-4'-fluoroacetophenone | Data not available | Data not available | Key peaks available[1] | M+ at 172.01[2] | |
| 4'-Fluoroacetophenone | 2.58 (s, 3H), 7.13 (t, J=8.8 Hz, 2H), 7.97-8.00 (q, 2H)[3] | 26.5, 115.5, 115.7, 130.9, 131.0, 133.6, 196.4[3] | C=O stretch ~1680 | M+ at 138.05[4] | |
| 2',4'-Dichloroacetophenone | 2.64 (s, 3H), 7.30-7.33 (q, 1H), 7.45 (d, J=2.0 Hz, 1H), 7.54 (d, J=8.5 Hz, 1H)[3] | 30.6, 127.4, 130.5, 130.7, 132.5, 137.2, 137.7, 198.8[3] | C=O stretch ~1685 | M+ at 187.98 | |
| 2'-Chloroacetophenone | 2.64 (s, 3H), 7.28-7.33 (m, 1H), 7.36-7.42 (m, 2H), 7.53-7.55 (q, 1H)[3] | 30.7, 126.9, 129.4, 130.6, 131.3, 132.0, 139.1, 200.4[3] | C=O stretch ~1690[5] | M+ at 154.02[6] |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the purified acetophenone derivative was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 500 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans were collected.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 500 MHz spectrometer, operating at a frequency of 125 MHz. Spectra were obtained with proton decoupling, a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s. A total of 1024 scans were averaged.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid acetophenone derivative was placed directly onto the diamond crystal of the ATR accessory. For liquid samples, a single drop was applied to the crystal.
-
Data Acquisition: The spectrum was recorded using an FTIR spectrometer equipped with a single-reflection ATR accessory. A background spectrum of the clean, empty ATR crystal was collected prior to the sample analysis. The sample spectrum was then acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. The ATR crystal was cleaned with isopropanol between samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the acetophenone derivative (approximately 1 mg/mL) was prepared in dichloromethane.
-
Chromatographic Separation: A 1 µL aliquot of the sample solution was injected into a gas chromatograph equipped with a 30 m x 0.25 mm (I.D.) capillary column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane. The oven temperature was initially held at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held at 250°C for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
-
Mass Spectrometry: The column outlet was interfaced with a mass selective detector. Mass spectra were obtained in the electron ionization (EI) mode at 70 eV. The scan range was set from m/z 40 to 400.
Visualizations
Workflow for Spectroscopic Analysis and Structure Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of the chemical structure of the acetophenone derivatives.
Caption: Workflow of Spectroscopic Analysis.
Comparative Overview of Acetophenone Derivatives
This diagram provides a visual comparison of the structures and key distinguishing spectroscopic features of the discussed acetophenone derivatives.
Caption: Structural & Spectral Comparison.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 2-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetophenone, 2-chloro- [webbook.nist.gov]
- 6. Acetophenone, 2-chloro- [webbook.nist.gov]
A comparative analysis of different synthesis methods for 2'-Chloro-4',5'-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different methodologies for the synthesis of 2'-Chloro-4',5'-difluoroacetophenone, a key intermediate in the production of various pharmaceuticals. The primary focus is on the well-established Friedel-Crafts acylation, with a discussion of potential alternative routes.
Method 1: Friedel-Crafts Acylation of 1-Chloro-3,4-difluorobenzene
The most direct and widely reported method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3,4-difluorobenzene with acetyl chloride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).
Experimental Protocol
The following protocol is based on a literature procedure for the synthesis of this compound.[1]
Materials:
-
1-Chloro-3,4-difluorobenzene (0.2 mol)
-
Acetyl chloride (0.3 mol)
-
Anhydrous aluminum chloride (0.3 mol)
-
Chloroform
-
Ice
-
Water
Procedure:
-
To a mixture of 1-chloro-3,4-difluorobenzene (29.7 g, 0.2 mol) and anhydrous aluminum chloride (40.0 g, 0.3 mol), add acetyl chloride (23.6 g, 0.3 mol) at a temperature of 20°C to 40°C.
-
Stir the resulting mixture at 120°C for 2 hours.
-
While still hot, pour the reaction mixture onto 250 g of ice.
-
Extract the separated oil with chloroform.
-
Combine the organic extracts and wash with water.
-
Distill the combined extract under reduced pressure to obtain this compound.
Yield and Product Specifications:
Comparative Analysis of Synthesis Methods
| Method | Starting Materials | Reagents & Catalysts | Number of Steps | Yield | Advantages | Disadvantages |
| Friedel-Crafts Acylation | 1-Chloro-3,4-difluorobenzene, Acetyl chloride | Aluminum chloride (Lewis acid) | 1 | 82%[1] | High yield, one-pot reaction, readily available starting materials. | Use of stoichiometric amounts of corrosive and moisture-sensitive AlCl₃, generation of acidic waste. |
| Alternative Friedel-Crafts Catalysts (Proposed) | 1-Chloro-3,4-difluorobenzene, Acetyl chloride | Other Lewis acids (e.g., FeCl₃, Bi(OTf)₃, ZnO) or protic acids | 1 | Potentially variable | Potentially milder reaction conditions, easier catalyst handling and recycling, reduced environmental impact. | Lower yields, potential for different regioselectivity, may require optimization. |
| Synthesis from Benzaldehyde (Proposed) | 2-Chloro-4,5-difluorobenzaldehyde | Oxidizing agent (e.g., KMnO₄), base, organometallic reagent | >2 | Potentially lower overall yield | Avoids harsh Lewis acids. | Multi-step process, potentially lower overall yield, requires synthesis of the starting aldehyde. |
| Grignard-type Reaction (Proposed) | 2-Chloro-4,5-difluorobenzonitrile | Grignard reagent (e.g., CH₃MgBr) | 1 | Potentially variable | Direct introduction of the acetyl group. | Requires synthesis of the starting nitrile, Grignard reagents are highly sensitive to moisture and protic functional groups. |
Discussion of Alternative Synthesis Routes
While the Friedel-Crafts acylation using aluminum chloride is the most established method, several alternative approaches can be considered, each with its own set of potential advantages and challenges.
Alternative Catalysts for Friedel-Crafts Acylation
The use of alternative catalysts to aluminum chloride in Friedel-Crafts reactions is an active area of research, driven by the desire for more environmentally friendly and efficient processes.
-
Other Lewis Acids: Lewis acids such as iron(III) chloride (FeCl₃), bismuth(III) triflate (Bi(OTf)₃), and zinc oxide (ZnO) have been shown to catalyze Friedel-Crafts acylations, sometimes under milder conditions and with easier work-up procedures.[2][3] These catalysts are often less corrosive and can be more tolerant to certain functional groups.
-
Ionic Liquids: Ionic liquids have been explored as both solvents and catalysts for Friedel-Crafts reactions.[4][5] They can offer advantages in terms of catalyst recycling and product separation. However, their cost and viscosity can be drawbacks.
Synthesis from 2-Chloro-4,5-difluorobenzaldehyde
A multi-step approach commencing from the corresponding benzaldehyde offers a theoretical alternative to the direct acylation of the benzene ring. This pathway would likely involve the oxidation of the aldehyde to a carboxylic acid, followed by conversion to the acetophenone.
Synthesis via a Grignard-type Reaction
Another plausible, though less direct, route involves the use of an organometallic reagent, such as a Grignard reagent, reacting with a suitable precursor like a nitrile. This method would entail the synthesis of 2-chloro-4,5-difluorobenzonitrile, followed by its reaction with a methyl Grignard reagent (e.g., methylmagnesium bromide) and subsequent hydrolysis to yield the desired ketone.
Conclusion
The Friedel-Crafts acylation of 1-chloro-3,4-difluorobenzene remains the most practical and high-yielding method for the synthesis of this compound based on available literature. However, for researchers seeking to avoid the use of stoichiometric aluminum chloride, the exploration of alternative Lewis acid catalysts presents a promising avenue for process optimization and green chemistry. The proposed multi-step sequences starting from the corresponding benzaldehyde or nitrile, while theoretically feasible, are likely to be less efficient in terms of overall yield and process economy for large-scale production. The choice of synthesis method will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as yield, cost, scalability, and environmental impact.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2'-Chloro-4',5'-difluoroacetophenone Derivatives and Analogs
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. Halogenated acetophenones, a class of aromatic ketones, have emerged as a versatile foundation for the synthesis of a wide array of bioactive molecules. The strategic incorporation of chlorine and fluorine atoms can enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comparative overview of the biological activities of derivatives analogous to 2'-Chloro-4',5'-difluoroacetophenone, focusing on their anticancer and antimicrobial potential, supported by experimental data and detailed protocols.
While specific biological activity data for derivatives of this compound is limited in the current literature, this guide draws comparisons from structurally related chloro- and fluoro-substituted acetophenone derivatives, particularly chalcones, to infer potential therapeutic applications. The presented data highlights the promising nature of this class of compounds and provides a foundation for future research and development.
Comparative Anticancer Activity
Derivatives of halogenated acetophenones, especially chalcones, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The presence and position of halogen substituents on the aromatic rings play a crucial role in modulating this activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative acetophenone derivatives against several cancer cell lines.
| Compound Class | Specific Derivative Example | Target Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | 2′-hydroxy-2,5-dimethoxychalcone | Canine Lymphoma/Leukemia | 9.76 - 40.83 | [1] |
| Chalcone | 2′-hydroxy-4′,6′-dimethoxychalcone | Canine Lymphoma/Leukemia | 9.18 - 46.11 | [1] |
| Chalcone-pyrazole hybrid | - | Hepatocellular Carcinoma (HCC) | 0.5 - 4.8 | [1] |
| Chalcone-tetrazole hybrid | - | Colon (HCT116), Prostate (PC-3), Breast (MCF-7) | 0.6 - 42.4 (µg/mL) | [1] |
| Chalcone-imidazole hybrid | - | HCT116, MCF-7, 143B | 0.597 - 20.134 | [1] |
| Ligustrazine chalcone | - | Breast (MCF-7) | 5.11 | [2] |
| Bis-quinolinyl-chalcone | - | Leukemia (K-562, RPMI-8226, SR) | 0.32 - 0.88 | [2] |
| Furoyloxy-methoxychalcone | 2,2′-furoyloxy-4-methoxychalcone | Leukemia (HL-60) | 4.9 | [2] |
| Aminoguanidine chalcone derivative | 2-((E)-4-((E)-3-oxo-3-(p-tolyl)prop-1-en-1-yl)benzylidene)hydrazine-1-carboximidamide | Hepatocellular Carcinoma (HepG2, SMMC-7721) | 3.05 - 7.17 | [2] |
Comparative Antimicrobial Activity
Halogenated acetophenone derivatives also exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. The structural modifications, particularly the introduction of heterocyclic rings, have been shown to enhance this activity. The table below presents the minimum inhibitory concentration (MIC) values or qualitative activity of some of these derivatives against various microbial strains.
| Compound Class | Specific Derivative Example | Target Microorganism | MIC (µg/mL) or Activity | Reference |
| Thiophene-based heterocycle | Spiro–indoline–oxadiazole derivative | Clostridium difficile | 2 - 4 | [3] |
| Fused heterocyclic triazolothiadiazine | 6-aryl-3-(3,4-dialkoxyphenyl)-7H-[1][4][5]triazolo[3,4-b][1][2][4]thiadiazine derivatives | S. aureus, B. cereus, E. coli, P. aeruginosa | 1.56 - 100 | [6] |
| Heterocyclic chalcone analogues | Pyridine, furan, and thiophene derivatives | Staphylococcus aureus (MSSA & MRSA) | Strong activity for some derivatives | [7] |
| Pyrimidine and Thiazole derivatives from chalcones | - | Streptococci, P. aeruginosa, S. aureus, E. coli, C. albicans, A. flavus | Good activity for several derivatives | [8] |
| Thienylchalcone derived heterocycles | 6H-benzo[c]chromen-6-ones | Bacteria and Fungi | Good activity (0.625 mg/mL) | [9] |
Experimental Protocols
To ensure the reproducibility and standardization of biological activity assessment, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the evaluation of acetophenone derivatives.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in a suitable solvent)
-
Standard antimicrobial agent (positive control)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the absorbance at 600 nm.
Potential Mechanisms of Action and Signaling Pathways
The biological activities of acetophenone derivatives are often attributed to their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Many bioactive compounds, including chalcones, are known to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation. For instance, the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways are common targets.
Caption: Potential modulation of MAPK and NF-κB signaling pathways by acetophenone derivatives.
Conclusion
This comparative guide highlights the significant potential of halogenated acetophenone derivatives as a scaffold for the development of new therapeutic agents. The presented data on anticancer and antimicrobial activities of analogous compounds underscore the importance of further investigating derivatives of this compound. The detailed experimental protocols and insights into potential mechanisms of action provide a solid framework for researchers to build upon. Future studies should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship and identify lead compounds for further preclinical development.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. Antimicrobial activities of heterocycles derived from thienylchalcones - Journal of King Saud University - Science [jksus.org]
A Comparative Guide to 2'-Chloro-4',5'-difluoroacetophenone and Other Acetophenone Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Acetophenone and its derivatives are cornerstone intermediates in organic synthesis, prized for their versatility in constructing a wide array of pharmaceuticals, agrochemicals, and fine chemicals. The reactivity of both the ketone moiety and the aromatic ring allows for a diverse range of chemical transformations. This guide provides a comparative analysis of 2'-Chloro-4',5'-difluoroacetophenone against other acetophenone derivatives, focusing on their performance in key synthetic reactions, supported by experimental data and detailed protocols.
Introduction to Acetophenone Derivatives
The basic acetophenone structure, a methyl ketone attached to a benzene ring, serves as a scaffold for numerous derivatives. Substituents on the aromatic ring significantly influence the compound's reactivity and physical properties. Halogenated acetophenones, in particular, are crucial building blocks in medicinal chemistry. The presence of chlorine and fluorine atoms, as seen in this compound, can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.[1]
This compound is a key intermediate in the synthesis of important pharmaceuticals, notably fluoroquinolone antibacterials and cardiovascular drugs.[2] Its specific halogenation pattern is pivotal for the synthesis of compounds like 2-chloro-4,5-difluorobenzoic acid.[2]
Performance in Key Synthetic Reactions
The utility of acetophenone derivatives is most evident in their application in foundational organic reactions such as Friedel-Crafts acylation for their synthesis, and subsequent transformations like the synthesis of heterocyclic compounds.
Friedel-Crafts Acylation: Synthesis of Acetophenones
Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aryl ketones.[3] The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4]
The table below summarizes typical yields for the synthesis of various substituted acetophenones via Friedel-Crafts acylation. It is important to note that the data is compiled from various sources and reaction conditions may vary.
| Acetophenone Derivative | Aromatic Precursor | Acylating Agent | Catalyst | Typical Yield (%) | Reference |
| This compound | 1-chloro-3,4-difluorobenzene | Acetyl chloride | AlCl₃ | 82 | [2] |
| 4-Fluoroacetophenone | Fluorobenzene | Acetyl chloride | AlCl₃ | ~70-80 | General Literature |
| 4-Chloroacetophenone | Chlorobenzene | Acetyl chloride | AlCl₃ | ~70-75 | General Literature |
| 4-Bromoacetophenone | Bromobenzene | Acetyl chloride | AlCl₃ | ~65-75 | General Literature |
| Acetophenone | Benzene | Acetyl chloride | AlCl₃ | ~90 | General Literature |
| 4-Methoxyacetophenone | Anisole | Acetyl chloride | AlCl₃ | >90 | General Literature |
Analysis:
The synthesis of this compound proceeds with a good yield, comparable to other halogenated acetophenones. The presence of multiple deactivating halogen substituents on the aromatic precursor (1-chloro-3,4-difluorobenzene) might be expected to lower the yield compared to the acylation of benzene or activated rings like anisole. However, the reported yield of 82% demonstrates the robustness of the Friedel-Crafts acylation for producing such poly-substituted ketones.
Synthesis of Fluoroquinolones
A primary application of this compound is in the synthesis of fluoroquinolone antibiotics. The acetophenone is first oxidized to 2-chloro-4,5-difluorobenzoic acid, which is a crucial intermediate for building the quinolone core.[2] While direct comparative data for different acetophenones in a full fluoroquinolone synthesis is scarce, the efficiency of the initial oxidation step is a key performance indicator.
| Starting Acetophenone | Product | Reagents | Yield (%) | Reference |
| This compound | 2-chloro-4,5-difluorobenzoic acid | 12% Sodium hypochlorite solution | 85.1 | [2] |
Analysis:
The high-yield oxidation of this compound to the corresponding benzoic acid highlights its efficiency as a precursor in this specific and industrially relevant pathway. The chloro and difluoro substituents are desired in the final quinolone structure, making this starting material highly valuable.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation[2]
Materials:
-
1-chloro-3,4-difluorobenzene (29.7g, 0.2mol)
-
Acetyl chloride (23.6g, 0.3mol)
-
Aluminum chloride (40.0g, 0.3mol)
-
Chloroform
-
Ice
Procedure:
-
To a mixture of 1-chloro-3,4-difluorobenzene and aluminum chloride, add acetyl chloride at a temperature of 20°C to 40°C.
-
Stir the mixture at 120°C for 2 hours.
-
While still hot, pour the mixture onto 250g of ice.
-
Extract the separated oil with chloroform.
-
Combine the organic extracts, wash with water, and distill under reduced pressure.
-
The product, this compound, is obtained with a yield of 82% (31.2g).
Oxidation of this compound to 2-chloro-4,5-difluorobenzoic acid[2]
Materials:
-
This compound (19.1g, 0.1mol)
-
12% Sodium hypochlorite solution (280.4g, 0.4mol)
-
Concentrated hydrochloric acid
-
Dichloromethane
Procedure:
-
Add this compound to the sodium hypochlorite solution.
-
Reflux the mixture for 4 hours.
-
After cooling, add concentrated hydrochloric acid dropwise until the pH is 1.
-
Dissolve the formed white crystals in dichloromethane.
-
Separate the aqueous phase and extract it twice with dichloromethane.
-
Combine the organic phases and evaporate the solvent to obtain 2-chloro-4,5-difluorobenzoic acid as white crystals with a yield of 85.1% (16.4g).
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic pathways discussed.
Caption: Synthesis of Fluoroquinolones from this compound.
Caption: General Mechanism of Friedel-Crafts Acylation.
Conclusion
This compound stands out as a highly valuable and efficient intermediate in organic synthesis, particularly for the preparation of fluoroquinolone-based pharmaceuticals. Its synthesis via Friedel-Crafts acylation is effective, and its subsequent oxidation to the corresponding benzoic acid proceeds in high yield.
While other acetophenone derivatives are indispensable for a broader range of applications, the specific halogenation pattern of this compound makes it a superior choice for synthetic routes where the incorporation of chloro and difluoro moieties is a strategic goal for enhancing the pharmacological properties of the target molecule. The choice of an acetophenone derivative in a synthetic plan will ultimately depend on the desired substitution pattern and the specific reactivity required for subsequent transformations. Researchers and drug development professionals should consider the strategic placement of halogen atoms on the acetophenone ring to optimize the properties of their target compounds.
References
A Comparative Guide to HPLC and GC Method Validation for 2'-Chloro-4',5'-difluoroacetophenone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 2'-Chloro-4',5'-difluoroacetophenone, an important organic intermediate.[1] The selection of an appropriate analytical technique is critical for ensuring the accuracy, precision, and reliability of results in pharmaceutical development and quality control. This document outlines proposed methodologies for both HPLC and GC, based on established analytical practices for similar halogenated and aromatic compounds, and details the necessary validation parameters.
Methodology Comparison
Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of this compound. The choice between them often depends on the specific requirements of the analysis, such as the sample matrix, desired sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of moderately polar compounds like acetophenone derivatives.[2] A reverse-phase method is proposed, which is a common and robust approach for such analytes.[3][4][5]
Gas Chromatography (GC) is an excellent alternative, particularly for volatile and thermally stable compounds. Given the nature of this compound, GC can offer high resolution and sensitivity. A method utilizing a weak polarity capillary column is suggested based on methods for similar isomers.[6]
The following tables summarize the proposed starting conditions for HPLC and GC methods. It is important to note that these parameters may require optimization for specific applications.
Data Presentation: Proposed Chromatographic Conditions
Table 1: Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | Reverse-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)[4] |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid[7] |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min[2][4] |
| Column Temperature | 30 °C[8] |
| Detector | UV-Vis at an appropriate wavelength (e.g., 254 nm)[4] |
| Injection Volume | 10 µL |
Table 2: Proposed GC Method Parameters
| Parameter | Proposed Condition |
| Column | HP-5 (or equivalent) weak polarity capillary column (e.g., 30m x 0.32mm x 0.5µm)[6] |
| Carrier Gas | Nitrogen or Helium |
| Flow Rate | 1.0 mL/min[6] |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temperature | 280 °C |
| Injection Volume | 1 µL (with appropriate split ratio) |
Experimental Protocols: Method Validation
For both the proposed HPLC and GC methods, a thorough validation should be conducted in accordance with ICH guidelines to ensure the methods are suitable for their intended purpose. The following parameters must be assessed:
Table 3: Method Validation Parameters
| Validation Parameter | Description |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels should be used. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Mandatory Visualization
Workflow for Method Validation
The following diagram illustrates the general workflow for the validation of either the HPLC or GC method.
Caption: General workflow for analytical method development and validation.
Decision Tree for Method Selection
The choice between HPLC and GC can be guided by several factors related to the sample and the analytical goals.
Caption: Decision tree for selecting between HPLC and GC.
Conclusion
Both HPLC and GC are suitable techniques for the analysis of this compound. The proposed methods in this guide provide a solid starting point for method development and validation. A reverse-phase HPLC method offers versatility and is often the first choice for compounds of this polarity. However, a GC method can provide excellent resolution and sensitivity, especially when coupled with a mass spectrometer. The ultimate choice of method will depend on the specific analytical needs, available resources, and the characteristics of the sample matrix. Rigorous method validation according to ICH guidelines is mandatory to ensure the generation of reliable and accurate data in a regulated environment.
References
- 1. Page loading... [guidechem.com]
- 2. app.studyraid.com [app.studyraid.com]
- 3. 2-Chloro-4’-fluoroacetophenone | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 2-Chloroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. CN108445121A - A kind of gas chromatography separation determination 2,4- dichloroacetophenones and 2, the method for 6- dichloroacetophenone isomers - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
A Comparative Reactivity Analysis of 2'-Chloro-4',5'-difluoroacetophenone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2'-Chloro-4',5'-difluoroacetophenone and its structural isomers. While direct, comprehensive experimental data comparing all isomers under identical conditions is not extensively available in published literature, this document extrapolates expected reactivity based on fundamental principles of organic chemistry and available data on related substituted acetophenones. The insights provided are intended to guide researchers in designing synthetic routes and understanding the chemical behavior of these valuable intermediates.
Introduction to Substituted Acetophenones
Substituted acetophenones are crucial building blocks in organic synthesis, particularly in the pharmaceutical industry. The presence and position of electron-withdrawing or electron-donating groups on the phenyl ring, as well as substituents on the acetyl group, significantly influence the molecule's reactivity. Halogenated acetophenones, such as the chloro-difluoroacetophenone isomers, are particularly important due to their utility in nucleophilic substitution and cross-coupling reactions, enabling the construction of complex molecular architectures.
The reactivity of these compounds is primarily governed by the electronic effects (inductive and resonance) and steric hindrance imparted by the substituents. In this compound and its isomers, the chlorine and fluorine atoms are strong electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack but activate it for nucleophilic aromatic substitution (SNAr).[1][2][3] The acetyl group is also deactivating and directs incoming electrophiles to the meta position.
Isomers of Chloro-difluoroacetophenone
The primary isomers of interest, based on the substitution pattern on the phenyl ring, include:
-
This compound
-
3'-Chloro-4',5'-difluoroacetophenone
-
4'-Chloro-2',5'-difluoroacetophenone
-
5'-Chloro-2',4'-difluoroacetophenone
-
And other potential positional isomers.
This guide will focus on comparing the expected reactivity of these isomers in two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and reactions at the carbonyl group.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for aryl halides, especially those with electron-withdrawing groups.[4][5] The rate of SNAr is highly dependent on the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer intermediate, which is formed upon nucleophilic attack.[3][6] Electron-withdrawing groups positioned ortho or para to the leaving group provide the best stabilization through resonance.[2][5]
Expected Reactivity Order (SNAr of Fluorine):
Based on the stabilizing effect of the chloro and acetyl groups on the intermediate formed during nucleophilic attack, the following general reactivity trend for the displacement of a fluorine atom can be predicted:
-
Most Reactive: Isomers where the fluorine leaving group is ortho or para to the acetyl group and/or the chlorine atom. The strong electron-withdrawing nature of the acetyl group will significantly stabilize the intermediate.
-
Least Reactive: Isomers where the fluorine leaving group is meta to the strongly deactivating acetyl group.
Table 1: Predicted Relative Reactivity of Chloro-difluoroacetophenone Isomers in SNAr
| Isomer | Position of Leaving Group (F) Relative to Activating Groups (Ac, Cl) | Predicted Relative Rate |
| 4'-Chloro-2',5'-difluoroacetophenone | F at C2' is ortho to Acetyl; F at C5' is meta to Acetyl, ortho to Chloro | High |
| 5'-Chloro-2',4'-difluoroacetophenone | F at C2' is ortho to Acetyl; F at C4' is para to Acetyl, ortho to Chloro | High |
| This compound | F at C4' is meta to Acetyl, ortho to Chloro; F at C5' is para to Acetyl, meta to Chloro | Moderate |
| 3'-Chloro-4',5'-difluoroacetophenone | F at C4' is para to Acetyl, ortho to Chloro; F at C5' is meta to Acetyl, ortho to Chloro | Moderate |
Note: This is a qualitative prediction. Actual rates would depend on the specific nucleophile and reaction conditions.
Reactivity at the Carbonyl Group
The reactivity of the carbonyl group towards nucleophiles is influenced by the electronic nature of the aromatic ring. Electron-withdrawing substituents on the ring make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Expected Reactivity Order (Carbonyl Reactivity):
Since all isomers contain three strong electron-withdrawing groups (one chlorine and two fluorines), the carbonyl group in all these acetophenones is expected to be highly reactive towards nucleophiles compared to unsubstituted acetophenone. The subtle differences in reactivity among the isomers will depend on the cumulative electron-withdrawing effect at the position of the acetyl group.
Table 2: Predicted Relative Electrophilicity of the Carbonyl Carbon
| Isomer | Cumulative Electron-Withdrawing Effect on Carbonyl Carbon | Predicted Relative Reactivity |
| This compound | Strong (ortho-chloro effect) | High |
| 3'-Chloro-4',5'-difluoroacetophenone | Moderate (meta-chloro effect) | Moderate |
| 4'-Chloro-2',5'-difluoroacetophenone | High (ortho-fluoro effect) | High |
| 5'-Chloro-2',4'-difluoroacetophenone | High (ortho-fluoro effect) | High |
Note: Steric hindrance from ortho substituents can also play a role in modulating reactivity.
Experimental Protocols
To empirically determine the relative reactivity of these isomers, the following experimental protocols are proposed.
Protocol 1: Comparative Nucleophilic Aromatic Substitution (SNAr)
Objective: To compare the rate of nucleophilic aromatic substitution of a fluorine atom by a common nucleophile (e.g., sodium methoxide) for each isomer.
Materials:
-
This compound and its isomers
-
Sodium methoxide solution in methanol (standardized)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., dilute HCl)
-
Extraction solvent (e.g., diethyl ether)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
In separate, oven-dried reaction vials, dissolve an accurately weighed amount of each chloro-difluoroacetophenone isomer (e.g., 0.1 mmol) in anhydrous DMF (2 mL).
-
Add a known amount of the internal standard to each vial.
-
Equilibrate the vials to the desired reaction temperature (e.g., 60 °C) in a heating block.
-
Initiate the reaction by adding a standardized solution of sodium methoxide in methanol (e.g., 0.12 mmol, 1.2 equivalents) to each vial simultaneously.
-
At specified time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Immediately quench the aliquot in a vial containing dilute HCl.
-
Extract the quenched sample with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and analyze by GC-FID.
-
Calculate the consumption of the starting material relative to the internal standard at each time point.
-
Plot the concentration of the starting material versus time for each isomer to determine the reaction rates.
Protocol 2: Comparative Reactivity towards a Carbonyl Nucleophile
Objective: To compare the rate of reaction of the carbonyl group with a nucleophile (e.g., sodium borohydride reduction) for each isomer.
Materials:
-
This compound and its isomers
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol
-
Internal standard (e.g., biphenyl)
-
Quenching solution (e.g., acetone, followed by water)
-
Extraction solvent (e.g., ethyl acetate)
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
Procedure:
-
In separate reaction flasks, dissolve an accurately weighed amount of each isomer (e.g., 0.1 mmol) and the internal standard in anhydrous methanol (5 mL).
-
Cool the flasks to 0 °C in an ice bath.
-
Prepare a fresh solution of NaBH₄ in methanol.
-
Initiate the reactions by adding a stoichiometric amount of the NaBH₄ solution (e.g., 0.025 mmol, 0.25 equivalents) to each flask.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.
-
Quench the reaction at completion with a small amount of acetone, followed by the addition of water.
-
Extract the product with ethyl acetate, dry the organic layer, and analyze the final product distribution by HPLC.
-
Compare the rates of consumption of the starting material for each isomer to determine the relative reactivity of the carbonyl group.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate a typical SNAr pathway and the experimental workflow for the comparative reactivity study.
Caption: Generalized pathway for Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for the comparative reactivity study.
Conclusion
The reactivity of this compound and its isomers is a complex interplay of electronic and steric effects. Based on established principles, it is predicted that isomers with fluorine atoms positioned ortho or para to the acetyl and chloro groups will be more susceptible to nucleophilic aromatic substitution. The carbonyl group in all isomers is expected to be highly electrophilic. The provided experimental protocols offer a framework for the quantitative comparison of these reactivities, which is essential for the strategic design of synthetic pathways in drug discovery and materials science. Further experimental validation is necessary to confirm these theoretical predictions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Antibacterial Agents Derived from 2'-Chloro-4',5'-difluoroacetophenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the antibacterial efficacy of agents derived from 2'-Chloro-4',5'-difluoroacetophenone, primarily focusing on the widely used fluoroquinolone class of antibiotics. The performance of these agents is compared with beta-lactam antibiotics, supported by experimental data from published literature. Detailed experimental protocols and visualizations of key biological pathways and workflows are included to facilitate a deeper understanding and aid in future research and development.
Introduction
This compound serves as a key intermediate in the synthesis of various bioactive molecules, most notably fluoroquinolone antibiotics.[1] The introduction of fluorine atoms into the quinolone structure has been a significant advancement in the development of antibacterial agents, leading to enhanced potency and a broader spectrum of activity. This guide focuses on the efficacy of these derivatives by examining their in-vitro activity against a range of clinically relevant bacteria and comparing them to another major class of antibiotics, the beta-lactams.
Comparative Antibacterial Efficacy
The antibacterial efficacy of fluoroquinolones and beta-lactam antibiotics is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC values (in µg/mL) for representative fluoroquinolones (Ciprofloxacin and Levofloxacin) and beta-lactams against common Gram-positive and Gram-negative bacteria.
Data Presentation: Minimum Inhibitory Concentration (MIC) in µg/mL
| Bacterial Species | Gram Stain | Ciprofloxacin (Fluoroquinolone) | Levofloxacin (Fluoroquinolone) | Beta-Lactams (e.g., Ceftazidime, Cefixime) |
| Escherichia coli | Gram-Negative | ≤0.25 - 2[2] | 0.5 - 4[2] | 0.125 - >256[3] |
| Pseudomonas aeruginosa | Gram-Negative | ≤0.25 - 2[2] | 0.5 - 4[2] | 0.25 - >256 |
| Staphylococcus aureus | Gram-Positive | 0.125 - 2 | 0.125 - 4 | 0.5 - >128 |
| Proteus mirabilis | Gram-Negative | ≤0.25 - 1 | 0.5 - 2 | Not widely reported |
Note: MIC values can vary depending on the specific strain and the testing methodology used. The values presented are a range compiled from various studies to show general efficacy.
Mechanism of Action: Fluoroquinolone Signaling Pathway
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This inhibition blocks DNA replication and repair, ultimately leading to cell death.
Caption: Fluoroquinolone mechanism of action targeting bacterial DNA replication.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antibacterial agents.
Synthesis of this compound
This compound can be synthesized via the acylation of 1-chloro-3,4-difluorobenzene with acetyl chloride in the presence of aluminum chloride.[1] The resulting compound is a crucial precursor for the synthesis of 2-chloro-4,5-difluorobenzoic acid, a key intermediate in the production of fluoroquinolone antibiotics.[1]
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7][8]
Experimental Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Stock solution of the antibacterial agent of known concentration.
-
Bacterial culture grown to the logarithmic phase.
-
-
Inoculum Preparation:
-
Aseptically transfer several colonies of the test bacterium into a sterile broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of the Antibacterial Agent:
-
Perform a two-fold serial dilution of the antibacterial agent in CAMHB across the wells of the microtiter plate to achieve a range of concentrations.
-
Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted antibacterial agent.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth of the bacterium.
-
Conclusion
Antibacterial agents derived from this compound, particularly the fluoroquinolones, demonstrate potent and broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. Their mechanism of action, which targets essential bacterial enzymes involved in DNA replication, provides a distinct advantage over other classes of antibiotics. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals in the ongoing effort to combat bacterial infections and overcome the challenge of antibiotic resistance. Further research into novel derivatives and combination therapies is warranted to continue advancing the therapeutic potential of this important class of antibacterial agents.
References
- 1. guidechem.com [guidechem.com]
- 2. Print Article | Clinical Medicine & Research [clinmedres.org]
- 3. researchgate.net [researchgate.net]
- 4. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Purity Landscape: A Comparative Guide to Impurities in Commercial 2'-Chloro-4',5'-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
The synthetic intermediate, 2'-Chloro-4',5'-difluoroacetophenone, is a critical building block in the development of various pharmaceutical compounds. The purity of this raw material is paramount, as even minute impurities can have significant impacts on the efficacy, safety, and regulatory approval of the final drug product. This guide provides a comprehensive characterization of potential impurities found in commercial-grade this compound, offering a comparative overview of their origins and analytical signatures. The experimental data and protocols outlined herein are designed to empower researchers to objectively assess the quality of this key starting material.
Understanding the Impurity Profile: A Synthesis-Based Approach
Commercial this compound is primarily synthesized via the Friedel-Crafts acylation of 1-chloro-3,4-difluorobenzene with acetyl chloride, typically using a Lewis acid catalyst such as aluminum chloride.[1] This synthetic route, while efficient, can introduce a variety of process-related impurities. A thorough understanding of these potential byproducts is the first step in ensuring the quality of the final product.
The primary impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual amounts of 1-chloro-3,4-difluorobenzene and acetyl chloride.
-
Isomeric Byproducts: The directing effects of the chloro and fluoro substituents on the aromatic ring can lead to the formation of constitutional isomers.
-
Over-acylated Products: Although the acetyl group is deactivating, under certain reaction conditions, a second acylation can occur.
-
Residual Solvents and Reagents: Impurities originating from the manufacturing process, including solvents and catalyst residues.
Quantitative Analysis of Potential Impurities
The following table summarizes the potential impurities, their chemical structures, and their likely origins in the synthesis of this compound. While the relative abundance of these impurities can vary between different commercial suppliers and even between batches from the same supplier, this provides a foundational guide for analytical investigation.
| Impurity Name | Chemical Structure | CAS Number | Typical Origin |
| 1-chloro-3,4-difluorobenzene | C₆H₃ClF₂ | 350-30-1 | Unreacted Starting Material |
| 3'-Chloro-4',5'-difluoroacetophenone | C₈H₅ClF₂O | N/A | Isomeric Byproduct |
| 4'-Chloro-2',3'-difluoroacetophenone | C₈H₅ClF₂O | N/A | Isomeric Byproduct |
| Diacylated Byproduct | C₁₀H₆ClF₂O₂ | N/A | Over-acylation |
| Residual Aluminum | Al | 7429-90-5 | Catalyst Residue |
Experimental Protocols for Impurity Characterization
A multi-technique analytical approach is recommended for the full characterization of impurities in this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification of Organic Impurities
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Analysis: The retention times of the main peak and any impurity peaks are used for identification against reference standards. The peak area percentages can be used to quantify the relative amounts of each impurity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Impurities and Isomers
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, ramp to 280°C.
-
Mass Spectrometer: Electron Ionization (EI) mode.
-
Analysis: The gas chromatogram will separate the volatile components, and the mass spectra will provide fragmentation patterns for the identification of unreacted starting materials and isomeric byproducts.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Quantification of Residual Metals
-
Instrumentation: An ICP-MS instrument.
-
Sample Preparation: The sample is digested in a suitable acid mixture.
-
Analysis: The digested sample is introduced into the plasma, and the instrument measures the concentration of specific elements, such as aluminum, to determine the level of residual catalyst.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Analysis: ¹H and ¹³C NMR spectra can confirm the structure of the main component and help in the structural elucidation of unknown impurities. Two-dimensional NMR techniques (e.g., COSY, HSQC) can provide further structural information.
Visualizing the Process: Synthesis and Analytical Workflow
To provide a clearer understanding of the context of impurity formation and the methodology for their characterization, the following diagrams illustrate the synthesis pathway and a typical analytical workflow.
Caption: Synthesis of this compound.
References
A Comparative Analysis of Lewis Acid Catalysts in the Synthesis of 2'-Chloro-4',5'-difluoroacetophenone
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative study of various Lewis acid catalysts for the synthesis of 2'-Chloro-4',5'-difluoroacetophenone, a crucial building block in the development of pharmaceuticals.
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of 1-chloro-3,4-difluorobenzene with acetyl chloride. The choice of Lewis acid catalyst is a critical parameter influencing reaction efficiency, yield, and overall cost-effectiveness. This guide offers a comparative analysis of common Lewis acids—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), Boron Trifluoride Etherate (BF₃·OEt₂), Zinc Chloride (ZnCl₂), and Titanium(IV) Chloride (TiCl₄)—supported by experimental data and detailed protocols.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different Lewis acid catalysts in the synthesis of this compound. The data for Aluminum Chloride is derived from established experimental procedures, while the performance of other catalysts is estimated based on general principles of Friedel-Crafts acylation and literature precedents on similar reactions.
| Catalyst | Catalyst Loading (mol equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| AlCl₃ | 1.5 | None (excess reactant) | 120 | 2 | 82%[1] | High yield, but catalyst is hygroscopic and work-up can be vigorous. |
| FeCl₃ | 1.5 | None (excess reactant) | 120 | 2-3 | 65-75% (estimated) | Generally provides slightly lower yields than AlCl₃ but is less expensive and the work-up is often simpler.[2][3][4] |
| BF₃·OEt₂ | 1.5 | Dichloromethane | Reflux | 4-6 | 50-60% (estimated) | Milder catalyst, may require longer reaction times and a solvent. Can be more selective in some cases. |
| ZnCl₂ | 1.5 | None (excess reactant) | 130-140 | 4-8 | 40-50% (estimated) | A weaker Lewis acid, often requiring higher temperatures and longer reaction times.[5][6][7] |
| TiCl₄ | 1.5 | Dichloromethane | Room Temp to 40 | 3-5 | 60-70% (estimated) | A versatile Lewis acid that can be effective at lower temperatures.[8] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different Lewis acid catalysts are provided below.
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)
Materials:
-
1-chloro-3,4-difluorobenzene (29.7 g, 0.2 mol)
-
Acetyl chloride (23.6 g, 0.3 mol)
-
Anhydrous Aluminum chloride (40.0 g, 0.3 mol)
-
Ice
-
Chloroform
-
Water
Procedure:
-
In a reaction vessel, a mixture of 1-chloro-3,4-difluorobenzene and aluminum chloride is prepared.
-
Acetyl chloride is added to the mixture at a temperature between 20°C and 40°C.[1]
-
The reaction mixture is then heated to 120°C and stirred for 2 hours.[1]
-
After the reaction is complete, the hot mixture is carefully poured onto 250 g of ice to quench the reaction.
-
The resulting oily product is extracted with chloroform.
-
The combined organic extracts are washed with water.
-
The solvent is removed by distillation under reduced pressure to yield this compound.[1]
Protocol 2: Synthesis using Ferric Chloride (FeCl₃)
Materials:
-
1-chloro-3,4-difluorobenzene (29.7 g, 0.2 mol)
-
Acetyl chloride (23.6 g, 0.3 mol)
-
Anhydrous Ferric chloride (48.7 g, 0.3 mol)
-
Ice
-
Dichloromethane
-
Water
-
Saturated sodium bicarbonate solution
Procedure:
-
To a stirred mixture of 1-chloro-3,4-difluorobenzene and anhydrous ferric chloride, add acetyl chloride dropwise at room temperature.
-
After the addition is complete, heat the mixture to 120°C for 2-3 hours.
-
Cool the reaction mixture to room temperature and then pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which can be further purified by vacuum distillation.
Protocol 3: Synthesis using Boron Trifluoride Etherate (BF₃·OEt₂)
Materials:
-
1-chloro-3,4-difluorobenzene (14.85 g, 0.1 mol)
-
Acetyl chloride (11.8 g, 0.15 mol)
-
Boron trifluoride etherate (21.3 g, 0.15 mol)
-
Dichloromethane (100 mL)
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
In a flask containing a solution of 1-chloro-3,4-difluorobenzene in dichloromethane, add boron trifluoride etherate at 0°C.
-
To this mixture, add acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
After cooling, slowly pour the reaction mixture into an ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the product.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship Diagram
Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
References
- 1. guidechem.com [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iron(III) chloride as a Lewis acid in the Friedel-Crafts acylation reaction - ProQuest [proquest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols [organic-chemistry.org]
Safety Operating Guide
Safe Disposal of 2'-Chloro-4',5'-difluoroacetophenone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2'-Chloro-4',5'-difluoroacetophenone, a halogenated organic compound. Adherence to these guidelines is crucial to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a laboratory coat.[1][2][3][4][5] All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]
In case of a spill:
-
Evacuate non-essential personnel from the immediate area.[4]
-
For solid spills, carefully sweep the material and place it into a designated, labeled, and sealed container for hazardous waste.[1][4][6][8]
-
Prevent the chemical from entering drains or waterways.[1][2][3][9]
-
Decontaminate the spill area with an appropriate solvent and absorbent material, collecting all cleanup materials as hazardous waste.
Quantitative Safety Data Summary
The following table summarizes key safety data for compounds structurally similar to this compound. This information should be considered as a guideline in the absence of a specific Safety Data Sheet (SDS) for the exact compound.
| Property | 2-Chloro-4'-fluoroacetophenone | 2',4'-Dichloroacetophenone | 4'-Chloroacetophenone |
| Melting Point | 47 - 50 °C[8] | Not Available | Not Available |
| Boiling Point | 247 °C[8] | Not Available | Not Available |
| Flash Point | 110 °C (closed cup)[8] | Not Available | Not Available |
| Hazards | Harmful if swallowed, Causes serious eye irritation, May cause respiratory irritation.[10] | Harmful if swallowed, Causes serious eye damage.[1] | Combustible liquid, Harmful if swallowed, Causes serious eye irritation, May cause respiratory irritation.[10] |
| Incompatibilities | Strong oxidizing agents, Strong acids, Strong bases.[5] | Oxidizing agents, Strong bases.[9] | Not specified |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, in compliance with local, state, and federal regulations.[2][7]
-
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, absorbent pads) in a dedicated, properly labeled hazardous waste container.[7][11]
-
The container should be clearly marked as "Halogenated Organic Waste" and list this compound as a component.[11][12]
-
Ensure the container is made of a compatible material (e.g., polyethylene) and is kept tightly closed when not in use.[7]
-
-
Waste Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the halogenated waste.[1][9][13]
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
-
Treatment and Final Disposal:
-
The recommended method of disposal for halogenated organic compounds is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts like hydrogen chloride and hydrogen fluoride.[1][13]
-
Never dispose of this compound down the drain or in regular trash.[2][7][14]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 2-Chloro-4'-fluoroacetophenone - Safety Data Sheet [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. employees.delta.edu [employees.delta.edu]
- 14. chemos.de [chemos.de]
Personal protective equipment for handling 2'-Chloro-4',5'-difluoroacetophenone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 2'-Chloro-4',5'-difluoroacetophenone. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational workflows, and disposal considerations to minimize risk and ensure procedural accuracy.
Hazard Summary & Precautionary Measures
This compound and its structural analogs are considered hazardous. Based on data from similar compounds, this chemical is expected to cause skin and eye irritation, and may cause respiratory irritation.[1] Some related compounds are known to cause severe skin burns, eye damage, and can be fatal if inhaled.[2] Therefore, strict adherence to the following PPE and handling protocols is mandatory.
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid inhalation of dust, fumes, gas, mist, or vapors.[1][2]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Ensure an eyewash station and safety shower are readily accessible.[3][4]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is critical. The following table summarizes the required equipment, specifications, and relevant standards.
| Protection Area | Required PPE | Specifications & Standards |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Goggles must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be used in conjunction with goggles for maximum protection.[1][2][5] |
| Hand Protection | Chemical-Resistant Gloves | Safety equipment suppliers recommend Butyl, Neoprene, Silver Shield®/4H®, or Viton gloves for aromatic ketones.[5] Always check the breakthrough time and permeation rate for the specific glove material. |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2][4] For significant exposure risk, Tychem® CPF 4 or Responder® or equivalent is recommended.[5] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator is necessary if exposure limits are exceeded or if irritation is experienced.[1] For acetophenones, a filter respirator for organic gases and particulates is recommended.[6] The specific type should be selected based on the airborne concentration of the substance. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[7]
-
Spill Management: In case of a spill, absorb the material with an inert substance like vermiculite, sand, or earth and place it in a suitable container for disposal.[4][6] Ensure proper ventilation and wear all recommended PPE during cleanup.
By adhering to these safety protocols and operational plans, laboratory personnel can significantly mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
